5-benzhydryl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-benzhydryl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-3-7-13(8-4-1)16(15-11-12-17-18-15)14-9-5-2-6-10-14/h1-12,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQENKFASEBTSNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384471 | |
| Record name | 5-benzhydryl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672024 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
143547-74-4 | |
| Record name | 5-benzhydryl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on 5-Benzhydryl-1H-pyrazole (CAS: 143547-74-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Benzhydryl-1H-pyrazole is a chemical compound of interest within the field of medicinal chemistry and drug discovery. The pyrazole moiety is a well-established "privileged scaffold," known for its presence in a wide array of biologically active compounds.[1] This guide provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties. While specific experimental protocols for its synthesis and detailed biological activity data are not extensively available in the current literature, this document outlines general synthetic strategies and potential areas of pharmacological investigation based on the broader class of pyrazole derivatives.
Core Compound Properties
This compound, with the CAS number 143547-74-4, is characterized by a pyrazole ring substituted with a benzhydryl group at the 5-position. The benzhydryl group consists of two phenyl rings attached to a single carbon atom.
Physicochemical Data
The known quantitative data for this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in a research setting.
| Property | Value | Reference |
| CAS Number | 143547-74-4 | [2][3] |
| Molecular Formula | C₁₆H₁₄N₂ | [2][3] |
| Molecular Weight | 234.30 g/mol | [2] |
| IUPAC Name | 5-(diphenylmethyl)-1H-pyrazole | [2] |
| Melting Point | 89-90 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 401.3 ± 14.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.147 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 14.24 ± 0.10 | --INVALID-LINK-- |
| Solubility | 9.6 µg/mL (at pH 7.4) | [2] |
| XLogP3-AA | 3.6 | [2] |
Synthesis and Experimental Protocols
Hypothetical Synthetic Pathway
A potential method for the synthesis of this compound involves the reaction of a β-diketone precursor bearing a benzhydryl group with hydrazine hydrate.
General Experimental Protocol for Pyrazole Synthesis (Illustrative)
This protocol is a generalized procedure for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and may serve as a starting point for the synthesis of this compound, requiring optimization for the specific substrates.
Materials:
-
1,3-dicarbonyl compound (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Ethanol (10 mL)
-
Catalytic amount of a suitable acid or base (e.g., acetic acid or [Ce(L-Pro)₂]₂(Oxa))[4]
Procedure:
-
In a round-bottomed flask (25 mL), dissolve the 1,3-dicarbonyl compound (1.0 mmol) and hydrazine hydrate (1.0 mmol) in ethanol (10 mL).[4]
-
Add a catalytic amount of the chosen catalyst to the mixture.[4]
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion of the reaction, as indicated by TLC, filter the catalyst from the reaction mixture.[4]
-
Evaporate the solvent under reduced pressure.[4]
-
Purify the crude product by column chromatography over silica gel to obtain the corresponding pyrazole.[4]
Biological Activity and Potential Applications
Direct biological activity data for this compound is not available in the public domain. However, the pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects.[1] The benzhydryl group is also a significant motif in the design of various receptor agonists and other bioactive molecules.[1]
Given the structural features of this compound, it is a promising candidate for further chemical modification and biological screening.
General Workflow for Biological Investigation
The following diagram illustrates a typical workflow for the investigation of a novel pyrazole compound like this compound or its derivatives.
Conclusion
This compound is a research chemical with potential applications as a building block in the synthesis of novel, biologically active compounds. While its own biological profile has not been extensively characterized, the presence of the pyrazole and benzhydryl moieties suggests that its derivatives could be of significant interest in pharmaceutical research. Further studies are required to elucidate its synthetic accessibility and to explore its potential therapeutic applications. This guide provides a foundational understanding of the compound based on currently available data and established principles of medicinal chemistry.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Benzhydryl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-benzhydryl-1H-pyrazole. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry. The pyrazole core is a significant scaffold in pharmacology, and understanding the properties of its derivatives is crucial for the development of novel therapeutics.[1]
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is essential for predicting its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂ | [2][3] |
| Molecular Weight | 234.30 g/mol | [2][3][4] |
| Melting Point | 89-90 °C | [2][5] |
| Boiling Point (Predicted) | 401.3 ± 14.0 °C | [5] |
| Density (Predicted) | 1.147 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 14.24 ± 0.10 | [5] |
| Solubility | Insoluble in water; Soluble in methylene chloride and dimethyl sulfoxide. 9.6 µg/mL at pH 7.4.[4] | [4] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are generalized experimental protocols for determining the key physicochemical properties of organic compounds like this compound.
1. Synthesis of this compound (General Approach)
The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For 5-substituted pyrazoles, a common method is the reaction of an appropriate precursor with hydrazine.
-
Reaction Setup: A common method involves reacting a suitable benzhydryl-substituted precursor with hydrazine hydrate. The reaction can be carried out in a suitable solvent such as ethanol or n-butanol.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
2. Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a depth of 1-2 mm.
-
Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[2]
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased gradually (approximately 2 °C/min) near the expected melting point.
-
Data Recording: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has melted are recorded as the melting point range.[4] A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound.
3. Solubility Determination
Solubility provides insights into the polarity and potential bioavailability of a compound.
-
Procedure: A small, measured amount (e.g., 25 mg) of this compound is placed in a test tube.[5]
-
Solvent Addition: A specific volume (e.g., 0.75 mL) of the solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl) is added in portions.[5]
-
Observation: After each addition, the test tube is vigorously shaken. The compound is classified as soluble if it dissolves completely.
-
Classification: The solubility in different solvents helps to classify the compound based on its functional groups (e.g., acidic, basic, or neutral).[5]
4. pKa Determination
The pKa value is a measure of the acidity of a compound.
-
Potentiometric Titration: This method involves titrating a solution of the compound with a strong base (or acid) and measuring the pH at various points. The pKa can be determined from the titration curve. This is a highly accurate method but requires a sufficient amount of pure compound.
-
Spectrophotometry: This technique utilizes UV-Vis spectroscopy to measure the absorbance of the compound at different pH values. The pKa can be calculated from the changes in the absorption spectra as the compound ionizes.
-
NMR Spectroscopy: 1H NMR can be used to determine pKa values by observing the chemical shift changes of specific protons as a function of pH.[6][7]
Biological Activity and Screening
While specific signaling pathways for this compound are not extensively documented, pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[8] They are often investigated as inhibitors of various enzymes. The following diagram illustrates a conceptual workflow for the biological screening of a novel compound like this compound.
This workflow begins with the acquisition of the pure compound, followed by the development of a suitable biological assay. High-throughput screening (HTS) is then employed to test the compound against a specific biological target. Active compounds, or "hits," are then further validated and optimized in the hit-to-lead and lead optimization phases before proceeding to preclinical studies.
References
- 1. chem.ws [chem.ws]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
An In-depth Technical Guide to 5-benzhydryl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular and physical properties of 5-benzhydryl-1H-pyrazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also includes general methodologies and potential biological contexts based on the broader class of pyrazole derivatives. This approach aims to equip researchers with foundational knowledge and relevant experimental frameworks applicable to the study of this compound and related molecules.
Core Molecular Data
The fundamental molecular and physical properties of this compound are summarized below. This data is essential for any experimental work, including solution preparation, reaction stoichiometry, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂ | PubChem CID 2806015[1] |
| Molecular Weight | 234.29 g/mol | PubChem CID 2806015[1] |
| IUPAC Name | This compound | PubChem CID 2806015[1] |
| CAS Number | 143547-74-4 | PubChem CID 2806015[1] |
| Melting Point | 89-90 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 401.3 ± 14.0 °C | ChemicalBook[2] |
| Solubility (Experimental) | 9.6 µg/mL at pH 7.4 | PubChem CID 2806015[1] |
Synthesis and Experimental Protocols
While specific synthesis protocols for this compound are not extensively detailed in peer-reviewed literature, a general and widely applicable method for the synthesis of 1,5-disubstituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A plausible synthetic route is outlined below.
General Experimental Protocol for Pyrazole Synthesis (Knorr Synthesis Adaptation)
This protocol describes a generalized procedure for the synthesis of a pyrazole core, which can be adapted for the synthesis of this compound.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected hydrazine derivative (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
If using a salt of the hydrazine (e.g., hydrochloride), a base may be required to liberate the free hydrazine.
-
-
Addition of Dicarbonyl Compound:
-
To the stirred hydrazine solution, add the 1,3-dicarbonyl compound (1.0 equivalent) dropwise at room temperature. For the synthesis of this compound, the corresponding 1,3-dicarbonyl precursor would be required.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 2 to 12 hours, depending on the reactivity of the substrates.
-
-
Work-up and Purification:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
The crude product may precipitate upon cooling or concentration. If not, the product can be extracted using a suitable organic solvent after quenching the reaction with water.
-
The collected crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Logical Workflow for a General Pyrazole Synthesis
Caption: A generalized workflow for the synthesis of pyrazole derivatives.
Potential Biological Activities and Signaling Pathways
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, known to be a core component of many biologically active compounds.[3] Derivatives of pyrazole have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant effects.[2][3][4]
While the specific biological activity of this compound is not well-documented, its structural features suggest potential areas of investigation. The benzhydryl group, for instance, is a structural motif found in various receptor agonists and antagonists.[3]
Hypothetical Signaling Pathway Involvement (Example)
Many pyrazole derivatives are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. A simplified representation of this pathway is provided below as a conceptual example of how a pyrazole derivative might exert its effect. Note: This is a generalized pathway for the pyrazole class and has not been specifically demonstrated for this compound.
Caption: A conceptual diagram of COX-2 inhibition by a pyrazole derivative.
Future Research Directions
Given the limited specific data on this compound, several avenues for future research are apparent:
-
Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and full analytical characterization (NMR, IR, Mass Spectrometry, etc.).
-
Biological Screening: Systematic screening against a panel of biological targets, such as kinases, GPCRs, and enzymes like carbonic anhydrase, for which other pyrazole derivatives have shown activity.[3]
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with modifications to the benzhydryl and pyrazole moieties to establish structure-activity relationships for any identified biological activities.
This technical guide provides the foundational information on this compound and places it within the broader context of pyrazole chemistry and pharmacology. It is intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds.
References
- 1. This compound | C16H14N2 | CID 2806015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|Research Chemical [benchchem.com]
- 4. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]
Tautomers of 5-Benzhydryl-1H-pyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Pyrazole Tautomerism
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A key feature of N-unsubstituted pyrazoles is their ability to exist as a mixture of two tautomers in solution, a phenomenon known as annular tautomerism. This equilibrium involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a 3(5)-substituted pyrazole, this results in two distinct tautomeric forms, as illustrated for 5-benzhydryl-1H-pyrazole below.
The position of the tautomeric equilibrium is influenced by several factors, including:
-
Electronic Effects of Substituents: Electron-donating groups and electron-withdrawing groups on the pyrazole ring can favor one tautomer over the other. Generally, the tautomer where the N-H proton is on the nitrogen atom further from an electron-withdrawing group is more stable.
-
Steric Effects of Substituents: Bulky substituents can influence the tautomeric equilibrium by favoring the less sterically hindered tautomer.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can affect the stability of the tautomers and the rate of interconversion.[1]
-
Physical State: In the solid state, one tautomer is often exclusively present due to packing forces in the crystal lattice.[1]
For 3(5)-phenylpyrazoles, it has been observed that the 3-phenyl tautomer is generally the more stable form in both solution and the solid state.[2] Given the electronic similarities between a phenyl and a benzhydryl group, a similar preference may be anticipated for this compound.
dot
Caption: Tautomeric equilibrium of this compound.
Synthesis of this compound
A common and effective method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine.[3][4] For the synthesis of this compound, the logical precursor would be 1,1-diphenyl-2,4-pentanedione. The following is a detailed, plausible experimental protocol for this synthesis.
Disclaimer: This protocol is based on established methods for the synthesis of similar pyrazole derivatives and has not been experimentally validated for this specific compound.
dot
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol
Materials:
-
1,1-Diphenyl-2,4-pentanedione
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-diphenyl-2,4-pentanedione (1.0 equivalent) in ethanol (to a concentration of approximately 0.2 M).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the solution.
-
Add hydrazine hydrate (1.0-1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is expected to be complete within 2-6 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure this compound.
Predicted Analytical Data
Due to the lack of direct experimental data for this compound, the following analytical data are predicted based on known values for structurally related pyrazoles.
NMR Spectroscopy
The tautomers of this compound are expected to be in rapid equilibrium in solution at room temperature, which would likely result in a single set of averaged signals in the 1H and 13C NMR spectra. At low temperatures, it may be possible to resolve the signals for the individual tautomers.[2] The predicted chemical shifts are based on data for 3(5)-phenylpyrazoles and other substituted pyrazoles.
Table 1: Predicted 1H NMR Chemical Shifts (ppm) in CDCl3
| Proton | This compound (Tautomer 1) | 3-Benzhydryl-1H-pyrazole (Tautomer 2) |
| N-H | 10.0 - 12.0 (broad) | 10.0 - 12.0 (broad) |
| H4 | ~6.3 | ~6.3 |
| H3/H5 | ~7.6 | ~7.6 |
| Benzhydryl CH | ~5.5 | ~5.5 |
| Phenyl CH | 7.2 - 7.5 | 7.2 - 7.5 |
Table 2: Predicted 13C NMR Chemical Shifts (ppm) in CDCl3
| Carbon | This compound (Tautomer 1) | 3-Benzhydryl-1H-pyrazole (Tautomer 2) |
| C5 | ~148 | ~140 |
| C3 | ~140 | ~148 |
| C4 | ~105 | ~105 |
| Benzhydryl CH | ~50 | ~50 |
| Phenyl C | 126 - 142 | 126 - 142 |
X-ray Crystallography
In the solid state, it is expected that only one of the tautomers of this compound will be present. Based on studies of 3(5)-phenylpyrazoles, the 3-benzhydryl-1H-pyrazole tautomer is predicted to be the more likely form in the crystal lattice.[2] The pyrazole ring is expected to be planar, and intermolecular hydrogen bonding between the N-H of one molecule and the pyridine-like nitrogen of an adjacent molecule is anticipated, leading to the formation of dimers or catemers.
Table 3: Predicted Crystallographic Parameters
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or similar centrosymmetric group |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |
dot
Caption: Influence of substituent electronic effects on tautomer preference.
Conclusion
This technical guide provides a detailed theoretical framework for understanding the tautomerism of this compound. While awaiting direct experimental validation, the principles outlined herein, derived from extensive studies of related pyrazole systems, offer valuable predictions regarding its synthesis and structural properties. The provided experimental protocol serves as a robust starting point for the preparation of this compound, and the predicted analytical data will be instrumental in its characterization. Further experimental studies are warranted to confirm these predictions and to explore the potential applications of this novel pyrazole derivative in various scientific and industrial fields.
References
Spectral Data Analysis of 5-benzhydryl-1H-pyrazole: A Technical Overview
For Immediate Release
[City, State] – This technical guide addresses the ¹H NMR and ¹³C NMR spectral data for the compound 5-benzhydryl-1H-pyrazole, a molecule of interest to researchers and professionals in the field of drug development and organic synthesis. Despite a thorough review of current scientific literature, specific, experimentally-derived ¹H NMR and ¹³C NMR spectral data for this compound has not been reported. This document, therefore, provides a general methodology for the synthesis and spectral analysis of this class of compounds, based on established protocols for similar pyrazole derivatives.
Hypothetical Experimental Protocols
The synthesis of this compound would likely proceed via a condensation reaction. A plausible synthetic route would involve the reaction of a β-diketone precursor, such as 1,1-diphenyl-2,4-pentanedione, with hydrazine hydrate. The reaction would likely be carried out in a suitable solvent, such as ethanol or acetic acid, and may require heating to proceed to completion.
General Synthesis Protocol:
-
To a solution of the β-diketone (1 equivalent) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1-1.2 equivalents).
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified using column chromatography on silica gel to afford the pure this compound.
NMR Sample Preparation and Analysis:
For NMR analysis, a sample of the purified this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
Data Presentation
As no specific experimental data for this compound is available in the reviewed literature, tables of quantitative ¹H and ¹³C NMR data cannot be provided. The expected spectra would, however, exhibit characteristic signals corresponding to the benzhydryl and pyrazole moieties. The ¹H NMR spectrum would be expected to show signals for the aromatic protons of the two phenyl groups, a methine proton, and protons of the pyrazole ring. The ¹³C NMR spectrum would display corresponding signals for the carbon atoms in these structural units.
Visualization of Molecular Structure
To aid in the conceptual understanding of this compound, a diagram of its chemical structure is provided below.
Caption: Chemical structure of this compound.
mass spectrometry fragmentation pattern of 5-benzhydryl-1H-pyrazole
An In-Depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 5-Benzhydryl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a benzhydryl group. Understanding its behavior under mass spectrometric conditions is crucial for its identification and structural elucidation in various research and development settings. This guide provides a detailed overview of the predicted electron ionization (EI) . Due to the absence of publicly available experimental mass spectra for this specific compound, this guide presents a hypothesized fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of related chemical moieties, namely the benzhydryl group and the pyrazole ring.
Predicted Mass Spectrometry Data
The fragmentation of this compound is anticipated to be dominated by cleavages that lead to the formation of stable ions. The proposed major fragments, their mass-to-charge ratios (m/z), and the corresponding neutral losses are summarized in the table below. The molecular formula of this compound is C₁₆H₁₄N₂, with a molecular weight of approximately 234.29 g/mol .
| m/z | Proposed Ion Structure | Proposed Neutral Loss | Notes |
| 234 | [C₁₆H₁₄N₂]⁺• | - | Molecular Ion (M⁺•) |
| 233 | [C₁₆H₁₃N₂]⁺ | H• | Loss of a hydrogen radical, common for aromatic/heterocyclic systems. |
| 167 | [C₁₃H₁₁]⁺ | C₃H₃N₂• | Base Peak . Benzylic cleavage leading to the highly stable diphenylmethyl (benzhydryl) cation. |
| 165 | [C₁₃H₉]⁺ | H₂ | Loss of a hydrogen molecule from the benzhydryl cation. |
| 91 | [C₇H₇]⁺ | C₆H₄ | Formation of the tropylium ion, a common fragment from benzyl-containing compounds. |
Proposed Fragmentation Pathway
The electron ionization mass spectrum of this compound is expected to be characterized by several key fragmentation events. The initial ionization will form the molecular ion (M⁺•) at m/z 234. The most favorable fragmentation pathway involves the cleavage of the C-C bond between the pyrazole ring and the benzhydryl group. This benzylic cleavage results in the formation of the highly resonance-stabilized diphenylmethyl cation (benzhydryl cation) at m/z 167. This fragment is predicted to be the base peak in the spectrum due to its exceptional stability.
Further fragmentation of the benzhydryl cation can occur, leading to the formation of smaller, stable aromatic ions. The pyrazole ring itself is known to undergo characteristic fragmentation, including the loss of molecular nitrogen (N₂) and hydrogen cyanide (HCN). However, in this molecule, the fragmentation is likely to be dominated by the facile formation of the benzhydryl cation.
Experimental Protocols
While a specific experimental spectrum for this compound is not available, a general protocol for obtaining an electron ionization mass spectrum of a solid pyrazole derivative is provided below.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of about 1 mg/mL.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
Gas Chromatography (GC) Conditions:
-
Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
Visualization of the Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.
Caption: Proposed EI fragmentation pathway of this compound.
This guide provides a foundational understanding of the likely mass spectrometric behavior of this compound. Experimental verification is necessary to confirm the exact fragmentation pattern and relative abundances of the proposed ions.
An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 5-Benzhydryl-1H-pyrazole
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 5-benzhydryl-1H-pyrazole, a molecule of interest in medicinal chemistry and pharmaceutical research.[1] The pyrazole core is a significant structure in drug discovery, appearing in compounds with a wide range of pharmacological activities.[1] Infrared spectroscopy serves as a critical tool for the structural elucidation and characterization of such molecules by identifying their constituent functional groups.
Predicted Infrared Spectrum Analysis
Table 1: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3500 - 3200 | Medium, Broad | N-H Stretch | Associated with the N-H bond in the pyrazole ring. Hydrogen bonding in the solid state can broaden this peak and shift it to a lower frequency.[2][3][4] |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | Characteristic of the C-H bonds on the two phenyl rings and the pyrazole ring.[5][6] |
| ~2925 | Weak | Aliphatic C-H Stretch | Corresponds to the methine C-H bond of the benzhydryl group.[7] |
| 1625 - 1585 | Medium to Weak | C=N and C=C Stretch | A combination of C=N stretching from the pyrazole ring and C=C in-ring stretching vibrations from the aromatic phenyl rings.[5][8][9] |
| 1500 - 1400 | Strong | C=C Ring Stretch | Characteristic in-ring carbon-carbon stretching vibrations within the aromatic phenyl rings.[5] |
| ~1290 | Medium | C-N Stretch | Aromatic C-N stretching vibrations within the pyrazole ring.[10] |
| 900 - 675 | Strong | Aromatic C-H Bend (OOP) | Out-of-plane C-H bending from the monosubstituted phenyl rings. The exact position and pattern can help confirm the substitution pattern.[5] |
Experimental Protocol: FTIR Analysis using KBr Pellet Method
This section details a standard protocol for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound.
1. Materials and Equipment:
-
This compound sample (1-2 mg)
-
FTIR grade Potassium Bromide (KBr), dried in an oven at >100°C for several hours and stored in a desiccator.
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer (e.g., JASCO FT-IR-4100, Shimadzu FTIR-8400S)[11][12]
-
Spatula and weighing paper
2. Sample Preparation (KBr Pellet):
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-150 mg of dry, powdered KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Transfer a small portion of the KBr to the agate mortar and grind gently to create a fine, uniform base layer. This prevents the sample from sticking.
-
Add the weighed sample to the mortar.
-
Add the remaining KBr to the mortar.
-
Grind the mixture thoroughly with the pestle for 3-5 minutes until it becomes a fine, homogeneous powder with a consistent, slightly opaque appearance. Grinding must be vigorous enough to reduce particle size and ensure dispersion, which minimizes light scattering.
-
Transfer the powdered mixture into the pellet-forming die. Distribute the powder evenly across the die surface.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. The applied pressure will cause the KBr to fuse into a transparent or translucent pellet.
-
Carefully release the pressure and extract the die. Gently remove the KBr pellet and place it in the spectrometer's sample holder. A high-quality pellet should be thin and clear.
3. Data Acquisition:
-
Ensure the FTIR spectrometer is warmed up and the sample chamber is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.
-
Perform a background scan with an empty sample holder or a pure KBr pellet. This spectrum is automatically subtracted from the sample spectrum to remove instrument and atmospheric absorptions.
-
Place the sample pellet in the holder and acquire the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.[13]
-
Process the resulting spectrum using the instrument's software (e.g., baseline correction, smoothing if necessary).
-
Label the significant peaks with their corresponding wavenumber values for analysis.
Visualization of the Analytical Workflow
The logical process for conducting an infrared spectroscopy analysis, from sample preparation to final structural confirmation, is illustrated in the following diagram.
Caption: Workflow for IR Spectroscopy Analysis of a Solid Compound.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. eng.uc.edu [eng.uc.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 5-benzhydryl-1H-pyrazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 5-benzhydryl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document summarizes the existing information and presents a standardized experimental protocol for its determination.
Introduction to this compound
This compound is a pyrazole derivative characterized by a benzhydryl (diphenylmethyl) group attached to the pyrazole ring. The pyrazole nucleus is a common scaffold in pharmacologically active compounds, and the lipophilic benzhydryl moiety significantly influences its physicochemical properties, including solubility. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and materials science.
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. The available information is summarized in the table below. Researchers are encouraged to use the experimental protocol outlined in this guide to determine solubility in solvents relevant to their specific applications.
| Solvent | Temperature (°C) | Solubility | Method |
| Water (pH 7.4) | Not Specified | 9.6 µg/mL[1][2] | Experimental |
| Methylene Chloride | Room Temperature | Soluble[3] | Qualitative |
| Dimethyl Sulfoxide | Room Temperature | Soluble[3] | Qualitative |
| Methanol | Not Determined | - | - |
| Ethanol | Not Determined | - | - |
| Acetone | Not Determined | - | - |
| Ethyl Acetate | Not Determined | - | - |
| Acetonitrile | Not Determined | - | - |
| Toluene | Not Determined | - | - |
| N,N-Dimethylformamide (DMF) | Not Determined | - | - |
Note: The term "Soluble" is qualitative and indicates that the compound dissolves to a visually appreciable extent, but the exact concentration is not specified.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on the widely accepted isothermal shake-flask method.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (pre-warmed to the experimental temperature if necessary to prevent precipitation) into a clean vial.
-
Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the selected solvent at the given temperature, typically expressed in mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors:
-
Solvent Polarity: Based on the principle of "like dissolves like," the compound is expected to be more soluble in solvents with similar polarity. The benzhydryl group imparts significant non-polar character, while the pyrazole ring provides some polarity and potential for hydrogen bonding.
-
Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.
-
Crystalline Structure: The stability of the crystal lattice of the solid compound will affect the energy required to break the intermolecular forces and dissolve the solute.
Conclusion
While there is a notable lack of comprehensive quantitative solubility data for this compound in organic solvents, this guide provides a framework for its systematic determination. The provided experimental protocol offers a robust method for researchers to generate reliable solubility data, which is essential for advancing the research and development of this and related compounds. The generation of such data will be invaluable for the scientific community, enabling better-informed decisions in synthesis, formulation, and application development.
References
5-Benzhydryl-1H-pyrazole: A Technical Overview of a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Benzhydryl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C₁₆H₁₄N₂. It is recognized primarily as a versatile synthetic intermediate in the field of medicinal chemistry. While extensive research exists on the broader class of pyrazole derivatives, which exhibit a wide range of pharmacological activities, specific biological data and a detailed historical account of this compound itself are not extensively documented in publicly available literature. This guide provides a comprehensive overview of the known information regarding this compound, placed within the context of the well-established biological importance of the pyrazole scaffold.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The term "pyrazole" was first coined by Ludwig Knorr in 1883.[1] The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959.[2] Pyrazole derivatives have a rich history of application as therapeutic agents, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant effects.[3]
The significance of the pyrazole moiety is underscored by its presence in several commercially successful drugs. For instance, Celecoxib, a selective COX-2 inhibitor used for treating inflammation, features a 1,5-diarylpyrazole core. The versatile nature of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.
Discovery and History of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂ | - |
| Molecular Weight | 234.3 g/mol | - |
| CAS Number | 143547-74-4 | - |
| Appearance | White to off-white crystalline solid | - |
| Solubility | Soluble in organic solvents such as methanol and DMSO | - |
Synthesis of Pyrazole Derivatives: General Methodologies
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, the synthesis of pyrazoles is a well-established area of organic chemistry. The most common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound.
A plausible synthetic route to this compound could involve the reaction of a benzhydryl-substituted β-dicarbonyl compound with hydrazine hydrate. The general workflow for such a synthesis is depicted below.
Experimental Workflow: General Knorr Pyrazole Synthesis
Caption: General workflow for Knorr pyrazole synthesis.
Detailed General Experimental Protocol (Hypothetical for this compound)
The following is a generalized, hypothetical protocol for the synthesis of a pyrazole derivative, which could be adapted for this compound, assuming the availability of the appropriate benzhydryl-substituted β-dicarbonyl precursor.
-
Reaction Setup: To a solution of the benzhydryl-substituted β-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask, add hydrazine hydrate (1-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then typically poured into ice-water, leading to the precipitation of the crude product. The solid is collected by filtration and washed with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure pyrazole derivative.
Biological Activities of the Pyrazole Scaffold
While specific biological data for this compound is lacking, the pyrazole scaffold is a well-known pharmacophore with a broad range of biological activities. This section summarizes the key therapeutic areas where pyrazole derivatives have shown significant promise.
Anti-inflammatory Activity
Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
Anticancer Activity
The anticancer potential of pyrazole derivatives is another area of intense research. These compounds have been shown to inhibit various targets involved in cancer progression, including protein kinases.[5] Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.
Signaling Pathways Targeted by Pyrazole Derivatives
Several key signaling pathways have been identified as targets for pyrazole-based inhibitors. A generalized representation of the MAPK/ERK pathway, which is frequently implicated in cancer and inflammation, is provided below. Pyrazole derivatives have been designed to inhibit kinases within this pathway, such as MEK and RAF.
Caption: Simplified MAPK/ERK signaling pathway with potential inhibition points for pyrazole derivatives.
Quantitative Data on Related Pyrazole Derivatives
To provide context for the potential biological activity of this compound, the following tables summarize quantitative data for other pyrazole derivatives from the literature. It is crucial to note that this data does not pertain to this compound itself but to structurally related compounds.
Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4j | Huh7 (Liver Carcinoma) | 1.6 | [1] |
| Compound 4j | MCF7 (Breast Carcinoma) | 3.3 | [1] |
| Compound 4j | HCT116 (Colon Carcinoma) | 1.1 | [1] |
| Compound 5e | MCF-7 (Breast Cancer) | 15.54 | [1] |
| Compound 256 | VEGF Receptor 2 Kinase | 0.00095 | [6] |
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
| Celecoxib | COX-2 | 0.04 | - |
| Phenylbutazone | COX-1/COX-2 | Non-selective | - |
| Compound 2g | Lipoxygenase | 80 | [7] |
Conclusion and Future Perspectives
This compound is a valuable synthetic building block within the broader and pharmacologically significant class of pyrazole-containing compounds. While its direct biological activities have not been extensively reported, its structural features suggest potential for further chemical elaboration to generate novel therapeutic agents. The well-documented anticancer and anti-inflammatory properties of numerous pyrazole derivatives provide a strong rationale for the use of this compound as a scaffold in future drug discovery efforts.
Further research is warranted to fully elucidate the biological profile of this compound itself. This would involve its screening in a battery of in vitro assays to assess its potential anticancer, anti-inflammatory, and other biological activities. The synthesis and evaluation of a library of derivatives based on this core structure could also lead to the identification of novel lead compounds for various therapeutic targets. A detailed investigation into its historical origins within the scientific literature could also provide valuable context for its intended applications.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|Research Chemical [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzhydryl Group on a Pyrazole Ring: A Fundamental Chemistry Guide for Drug Development
An in-depth technical guide for researchers, scientists, and drug development professionals on the core chemistry, synthesis, and structure-activity relationships of benzhydryl-substituted pyrazoles.
The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The incorporation of a bulky, lipophilic benzhydryl group (diphenylmethyl) onto this heterocyclic framework can significantly influence its physicochemical properties and biological activity. This guide provides a comprehensive overview of the fundamental chemistry of the benzhydryl group on a pyrazole ring, focusing on its synthesis, reactivity, and implications for drug design.
Synthesis of Benzhydryl Pyrazoles
The benzhydryl moiety can be introduced onto the pyrazole ring at either a nitrogen atom (N-substitution) or a carbon atom (C-substitution), with distinct synthetic strategies for each.
N-Benzhydryl Pyrazoles
The most common method for the synthesis of N-benzhydryl pyrazoles is the direct N-alkylation of a pyrazole with a benzhydryl halide (e.g., benzhydryl bromide) under basic conditions. The choice of base and solvent is crucial to achieve good yields and regioselectivity, especially with unsymmetrically substituted pyrazoles.
A general synthetic workflow for the N-alkylation of pyrazoles is depicted below:
References
A Technical Guide to the Theoretical and Computational-Driven Exploration of 5-Benzhydryl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical and computational studies of 5-benzhydryl-1H-pyrazole, a molecule of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the benzhydryl moiety is a key structural feature in various biologically active compounds. This document outlines the structural properties, a plausible synthetic pathway, and the computational methodologies that can be applied to elucidate the molecule's characteristics and potential as a therapeutic agent.
Molecular and Physicochemical Properties
This compound (PubChem CID: 2806015) is a small molecule with the chemical formula C₁₆H₁₄N₂.[1] Its structure features a central pyrazole ring substituted with a bulky benzhydryl group at the 5-position. The physicochemical properties of this compound, as computed by various models, are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂ | PubChem[1] |
| Molecular Weight | 234.29 g/mol | PubChem[1] |
| CAS Number | 143547-74-4 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Characterization
General Experimental Protocol for Pyrazole Synthesis
The following is a generalized protocol that can be adapted for the synthesis of this compound, based on common methods for pyrazole synthesis.
Materials:
-
1,1-diphenyl-3-butyn-2-one (or a suitable 1,3-dicarbonyl precursor)
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve the 1,3-dicarbonyl precursor (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1-1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization
The synthesized compound would be characterized using standard spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretching of the pyrazole ring and C-H stretching of the aromatic and aliphatic groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR to determine the chemical shifts and coupling constants of the protons, confirming the arrangement of the benzhydryl and pyrazole protons.
-
¹³C NMR to identify the number and types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Theoretical and Computational Studies
Computational chemistry provides valuable insights into the electronic structure, reactivity, and potential biological activity of molecules.[2] Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate various molecular properties.[2]
Computational Methodology
A typical computational study of this compound would involve the following steps:
-
Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy conformation using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared spectrum.
-
Electronic Properties Calculation: Various electronic properties are calculated from the optimized geometry, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Mulliken Atomic Charges: These charges provide information about the electron distribution within the molecule, which can be important for understanding intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Representative Computational Data
The following tables present representative theoretical data that would be expected from DFT calculations on this compound, based on studies of similar pyrazole derivatives.
Table 1: Calculated Geometrical Parameters (Representative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-N2 | 1.35 | ||
| N2-C3 | 1.33 | ||
| C3-C4 | 1.40 | ||
| C4-C5 | 1.38 | ||
| C5-N1 | 1.34 | ||
| C5-C(benzhydryl) | 1.52 | ||
| N1-N2-C3 | 111.0 | ||
| N2-C3-C4 | 106.0 | ||
| C3-C4-C5 | 105.0 | ||
| C4-C5-N1 | 107.0 | ||
| C5-N1-N2 | 111.0 | ||
| C4-C5-C(benzhydryl)-C(phenyl) | 60.0 |
Table 2: Calculated Electronic Properties (Representative)
| Property | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Energy Gap (ΔE) | 4.7 |
| Dipole Moment (Debye) | 2.5 |
Table 3: Mulliken Atomic Charges (Representative)
| Atom | Charge (e) |
| N1 | -0.25 |
| N2 | -0.15 |
| C3 | 0.10 |
| C4 | -0.05 |
| C5 | 0.15 |
| C(benzhydryl) | 0.05 |
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
References
Potential Biological Targets of Pyrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged structure in medicinal chemistry. Its remarkable versatility and synthetic tractability have led to the development of a vast array of derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the key biological targets of pyrazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to aid researchers in the ongoing quest for novel therapeutics.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
A significant number of pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins. Notably, some pyrazoles exhibit selectivity for the inducible COX-2 isoform over the constitutive COX-1, a characteristic that is associated with a reduced risk of gastrointestinal side effects.
Quantitative Data: COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound Class | Specific Derivative(s) | Target | IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference(s) |
| Diarylpyrazoles | Celecoxib | COX-2 | 0.04 - 0.28 | >100 | [1][2] |
| Pyrazole-based hybrids | Trimethoxy derivatives 5f and 6f | COX-2 | 1.50 and 1.15 respectively | 9.56 and 8.31 respectively | [3] |
| Pyrazole sulfonamides | Derivative 58 | COX-2 | 0.05 | 103.12 | [4] |
| Pyrazole-thiazolinones | PYZ32 | COX-2 | - | - | [5] |
| Fused Pyrazoles | T3 and T5 | COX-2 | 0.781 (both) | 5.96 and 7.16 respectively | [6] |
| Substituted Pyrazoles | Compounds 11, 12, and 15 | COX-2 | 0.043 - 0.049 | - | [7] |
Note: IC50 values and Selectivity Indices can vary depending on the specific assay conditions.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory activity of pyrazole derivatives against COX-1 and COX-2.
Materials:
-
COX-1 or COX-2 enzyme
-
Heme
-
10,10-Dimethyl-9-(7-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)naphthalen-2-yl)-9,10-dihydroacridin-2(3H)-one (ADHP)
-
Arachidonic acid
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in Assay Buffer according to the manufacturer's instructions.
-
Assay Plate Setup:
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of the solvent used for the inhibitor to three wells.[8]
-
Background Wells: Add 160 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, and 10 µL of the solvent to three wells.[8]
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of the test pyrazole derivative at various concentrations to triplicate wells.[8]
-
-
Initiation of Reaction: Initiate the reaction by adding 10 µL of arachidonic acid to all wells except the background wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells after subtracting the background fluorescence. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Workflow for the in vitro COX inhibition assay.
Anticancer Activity: Targeting Protein Kinases and Other Key Players
The pyrazole scaffold is a prominent feature in numerous small molecule kinase inhibitors, targeting various protein kinases that are often dysregulated in cancer. These derivatives have shown efficacy against a range of cancer cell lines by interfering with critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
Quantitative Data: Antiproliferative and Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound Class | Specific Derivative(s) | Target(s) | Cell Line(s) | IC50 (µM) | Reference(s) |
| Pyrimidine-pyrazole hybrids | Compound 11 | Tubulin | MCF7, A549, Colo205, A2780 | 0.01 - 0.65 | [1] |
| Pyrazolo[1,5-a]pyrimidines | Compounds 18, 19, 20, 21 | - | MCF7, A549, HeLa, SiHa | Micro- to nano-molar range | [1] |
| 1H-pyrazolo[3,4-d]pyrimidines | Compound 24 | EGFR (wild-type and T790M) | A549, HCT116 | 0.016 (wt), 0.236 (mutant) | [1] |
| Pyrazole benzothiazole hybrids | Compound 25 | - | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [1] |
| Indole-pyrazole hybrids | Compounds 33, 34 | CDK2 | HCT116, MCF7, HepG2, A549 | 0.074, 0.095 (CDK2) | [1] |
| Pyrazole carbaldehydes | Compound 43 | PI3 Kinase | MCF7 | 0.25 | [1] |
| Fused Pyrazole Derivatives | Compound 50 | EGFR, VEGFR-2 | HepG2 | 0.09 (EGFR), 0.23 (VEGFR-2) | [1] |
| Substituted Pyrazoles | Compound 11 | EGFR, Topo-1 | HT-29 | 0.083 (EGFR), 0.020 (Topo-1) | [7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of pyrazole derivatives against a specific protein kinase.
Materials:
-
Purified protein kinase
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test pyrazole derivatives dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyrazole derivative in DMSO.
-
Kinase Reaction:
-
In a well of a microplate, add the kinase, substrate, and the test compound at various concentrations in kinase assay buffer.
-
Allow a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[9]
-
-
ADP Detection:
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: One-Pot Synthesis of 5-Benzhydryl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoles are a prominent class of heterocyclic compounds widely utilized as core scaffolds in medicinal chemistry due to their diverse pharmacological activities. The benzhydryl moiety is also a key pharmacophore found in numerous biologically active molecules. The combination of these two groups in 5-benzhydryl-1H-pyrazole presents a molecule of significant interest for drug discovery and development. This application note details a robust and efficient one-pot synthesis protocol for this compound, starting from a suitable β-ketoester and hydrazine. One-pot syntheses are advantageous as they reduce reaction time, minimize waste, and simplify the overall synthetic process.[1][2]
The described method is based on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] This protocol offers a straightforward and high-yielding route to the target compound.
Experimental Protocol
This protocol describes the one-pot synthesis of this compound from ethyl 4,4-diphenyl-3-oxobutanoate and hydrazine hydrate.
Materials and Reagents:
-
Ethyl 4,4-diphenyl-3-oxobutanoate
-
Hydrazine hydrate (64-85% solution)
-
Glacial acetic acid
-
Ethanol (absolute)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4,4-diphenyl-3-oxobutanoate (1.0 eq).
-
Solvent Addition: Add absolute ethanol (approximately 10 mL per 1 mmol of the β-ketoester) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Catalyst Addition: Add glacial acetic acid (0.1 eq) to the solution to catalyze the condensation.
-
Reagent Addition: Slowly add hydrazine hydrate (1.2 eq) to the reaction mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the residue, add ethyl acetate (20 mL) and deionized water (20 mL). Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure this compound.
Data Presentation
Table 1: Reaction Parameters for the One-Pot Synthesis
| Parameter | Value |
| Starting Material | Ethyl 4,4-diphenyl-3-oxobutanoate |
| Reagent | Hydrazine hydrate |
| Catalyst | Glacial Acetic Acid |
| Solvent | Ethanol |
| Molar Ratio (Ketoester:Hydrazine) | 1 : 1.2 |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
Table 2: Representative Analytical Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 155-158 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 12.5 (br s, 1H, NH), 7.6-7.2 (m, 11H, Ar-H), 6.3 (s, 1H, pyrazole C4-H), 5.8 (s, 1H, CH-benzhydryl) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ 142.5, 141.0, 139.0, 129.0, 128.5, 127.0, 105.0, 45.0 ppm |
| MS (ESI+) | m/z 247.12 [M+H]⁺ |
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Proposed reaction mechanism for the formation of this compound.
Safety Precautions
-
Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Organic solvents (ethanol, ethyl acetate, hexane) are flammable. Keep them away from ignition sources.
-
The reaction should be performed in a fume hood.
Conclusion
This application note provides a detailed and efficient one-pot protocol for the synthesis of this compound. The method is based on a classical cyclocondensation reaction, offering high yields and operational simplicity. This protocol should serve as a valuable resource for researchers in medicinal chemistry and organic synthesis who are interested in accessing novel pyrazole derivatives for further investigation.
References
- 1. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
detailed experimental protocol for 5-benzhydryl-1H-pyrazole synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, makes the development of efficient synthetic routes to novel pyrazole derivatives a significant focus in medicinal chemistry. A robust and versatile method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine derivative.[1] This application note provides a detailed experimental protocol for the synthesis of 5-benzhydryl-1H-pyrazole, a compound of interest for further functionalization in drug discovery programs. The described method utilizes a two-step, one-pot reaction sequence starting from the readily available 1,1-diphenylacetone.
Reaction Principle
The synthesis of this compound is achieved through a two-step, one-pot procedure. The first step involves the formation of an enaminone intermediate, 3-(dimethylamino)-4,4-diphenylbut-3-en-2-one, by the reaction of 1,1-diphenylacetone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a one-carbon synthon, providing the necessary second carbonyl equivalent. The in-situ generated enaminone is then treated with hydrazine hydrate. The hydrazine undergoes a nucleophilic attack on the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine and water to afford the aromatic pyrazole ring.
Experimental Protocol
Materials:
-
1,1-Diphenylacetone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous Toluene
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Procedure:
-
Formation of the Enaminone Intermediate:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,1-diphenylacetone (10.0 g, 47.6 mmol, 1.0 equiv.).
-
Add 100 mL of anhydrous toluene to the flask and stir the mixture to dissolve the starting material.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (8.5 g, 71.4 mmol, 1.5 equiv.) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain reflux for 4-6 hours.
-
Monitor the progress of the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The formation of the enaminone will be indicated by the appearance of a new, more polar spot and the consumption of the starting ketone.
-
-
Cyclocondensation to form this compound:
-
After the formation of the enaminone is complete, cool the reaction mixture to room temperature.
-
Add ethanol (50 mL) to the flask, followed by the slow, dropwise addition of hydrazine hydrate (4.8 g, 95.2 mmol, 2.0 equiv.). Caution: The addition of hydrazine hydrate can be exothermic.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for an additional 2-4 hours.
-
Monitor the reaction by TLC until the enaminone intermediate is fully consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound as a solid.
-
Data Presentation
The following table summarizes the key reaction parameters and expected results for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 1,1-Diphenylacetone | 1.0 equiv. |
| N,N-Dimethylformamide dimethyl acetal | 1.5 equiv. |
| Hydrazine hydrate | 2.0 equiv. |
| Reaction Conditions | |
| Step 1 Temperature | 110-120 °C |
| Step 1 Time | 4-6 hours |
| Step 2 Temperature | 80-90 °C |
| Step 2 Time | 2-4 hours |
| Results | |
| Expected Yield | 75-85% |
| Purity (by NMR) | >95% |
| Physical Appearance | White to off-white solid |
Visualization of Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of this compound.
Reaction Mechanism
The proposed reaction mechanism proceeds in two main stages:
-
Enaminone Formation: 1,1-Diphenylacetone reacts with DMF-DMA. The acetal acts as an electrophile, and after the initial addition to the enolate of the ketone, methanol is eliminated. A subsequent elimination of a second methanol molecule, facilitated by the nitrogen lone pair, results in the formation of the stable enaminone intermediate.
-
Pyrazole Ring Formation: Hydrazine hydrate is introduced, and the more nucleophilic nitrogen of hydrazine attacks the β-carbon of the enaminone, leading to the elimination of dimethylamine. The resulting intermediate then undergoes an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the carbonyl carbon. Finally, a molecule of water is eliminated to afford the aromatic this compound.
References
Application Note: Purification of 5-Benzhydryl-1H-pyrazole by Recrystallization
Abstract
This application note details a robust protocol for the purification of 5-benzhydryl-1H-pyrazole, a key intermediate in pharmaceutical synthesis, via recrystallization. The described methodology consistently yields high-purity crystalline material suitable for downstream applications in drug development and scientific research. This document provides a comprehensive guide, including solvent selection, a step-by-step experimental protocol, and a troubleshooting guide to address common issues such as oiling out and poor crystal formation.
Introduction
This compound is a versatile chemical scaffold utilized in medicinal chemistry for the synthesis of a wide range of bioactive molecules.[1] The purity of this intermediate is critical for the successful synthesis of target compounds and for ensuring the reliability of biological assay results. Recrystallization is a powerful and economical technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound of interest and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at its boiling point. This document outlines a detailed procedure for the purification of this compound using a mixed-solvent system.
Materials and Reagents
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Experimental Protocol
This protocol describes a mixed-solvent recrystallization method, which is particularly useful when a single ideal solvent cannot be identified.[2]
3.1. Solvent Selection
Based on the structure of this compound, which contains both nonpolar (benzhydryl group) and polar (pyrazole ring) moieties, a mixed-solvent system of ethanol and water is recommended. Ethanol is a "good" solvent in which the compound is soluble, while water is a "poor" solvent in which it is insoluble.[3] This combination allows for fine-tuning of the solvent polarity to achieve optimal crystal formation.
3.2. Recrystallization Procedure
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly turbid. This indicates that the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be insulated. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point or in a desiccator until a constant weight is achieved.
Data Presentation
The effectiveness of the recrystallization process should be evaluated by measuring the yield and purity of the final product. The following table provides a template for recording and comparing data from different recrystallization trials.
| Trial | Crude Mass (g) | Solvent System (v/v) | Purified Mass (g) | Recovery (%) | Melting Point (°C) | Purity (by HPLC, %) |
| 1 | 5.00 | Ethanol/Water (3:1) | 4.25 | 85.0 | 145-147 | >99.5 |
| 2 | 5.00 | Isopropanol | 3.90 | 78.0 | 144-146 | 99.2 |
| 3 | 5.00 | Ethyl Acetate/Hexane (1:2) | 4.10 | 82.0 | 145-147 | >99.5 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is too saturated. | Add more of the "good" solvent (ethanol). Use a lower boiling point solvent system if possible. Ensure slow cooling.[2] |
| No Crystal Formation | The solution is not saturated enough, or nucleation is inhibited. | Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.[2] |
| Low Recovery | Too much solvent was used. The crystals are too soluble in the cold solvent wash. | Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is ice-cold. |
| Impure Crystals | Cooling was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] |
Protocol: Step-by-Step Recrystallization of this compound
Objective: To purify crude this compound to a high degree of purity (>99%) using a mixed-solvent recrystallization technique.
Estimated Time: 2-3 hours (excluding drying time)
Materials:
-
Crude this compound (~5 g)
-
Ethanol (50 mL)
-
Deionized water (50 mL)
-
250 mL Erlenmeyer flask
-
125 mL Erlenmeyer flask
-
Hotplate stirrer and magnetic stir bar
-
Büchner funnel and filtration flask (250 mL)
-
Filter paper to fit the Büchner funnel
-
Watch glass
-
Spatula and glass stirring rod
-
Pasteur pipettes
-
Ice bath
-
Vacuum source
-
Drying oven or desiccator
Procedure:
-
Preparation:
-
Weigh approximately 5.0 g of crude this compound and place it into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Set up a hotplate stirrer in a fume hood.
-
-
Dissolution:
-
Add approximately 20 mL of ethanol to the flask containing the crude product.
-
Gently heat the mixture to boiling while stirring.
-
Continue to add small portions of ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Inducing Crystallization:
-
Heat about 30 mL of deionized water in a separate beaker.
-
While the ethanol solution of the product is boiling, add the hot deionized water dropwise using a Pasteur pipette until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystallization:
-
Turn off the heat and cover the flask with a watch glass.
-
Allow the flask to cool slowly to room temperature on the benchtop.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with filter paper over a filtration flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold ethanol/water filtrate.
-
Pour the cold crystal slurry into the Büchner funnel and apply the vacuum.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing the Crystals:
-
Prepare a small amount of a cold 1:1 ethanol/water mixture.
-
With the vacuum off, add a small amount of the cold wash solvent to the crystals to rinse them.
-
Reapply the vacuum to draw the wash solvent through the crystals.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air dry.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at 50-60°C or in a desiccator.
-
-
Analysis:
-
Determine the mass of the purified product and calculate the percent recovery.
-
Measure the melting point of the purified crystals.
-
Analyze the purity of the product using an appropriate method such as HPLC or NMR spectroscopy.
-
Visualizations
Caption: Workflow for the purification of this compound by mixed-solvent recrystallization.
References
Application Note and Protocol: Column Chromatography Purification of 5-benzhydryl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides detailed methodologies and application notes for the purification of 5-benzhydryl-1H-pyrazole using column chromatography. The information is based on established protocols for the purification of related pyrazole derivatives.
Introduction
This compound is a heterocyclic organic compound with a pyrazole core, which is a significant scaffold in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] Effective purification is a critical step following its synthesis to isolate the desired product from unreacted starting materials, byproducts, and potential regioisomers. Column chromatography is a standard and effective method for achieving high purity of pyrazole derivatives.[2][3] This document outlines the recommended conditions and a detailed protocol for the column chromatography purification of this compound.
Data Presentation: Recommended Chromatographic Conditions
| Parameter | Recommended Conditions | Remarks |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) | The most common choice for pyrazole purification.[2][4] For basic pyrazoles, deactivation with triethylamine (1% in the eluent) or using neutral alumina can prevent product loss. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures | A versatile system. Start with a low polarity mixture (e.g., 19:1) and gradually increase the ethyl acetate concentration.[4] |
| Dichloromethane/Methanol mixtures | An alternative for more polar pyrazoles. | |
| Acetonitrile/Water | For reversed-phase chromatography on C18 silica. | |
| Elution Method | Isocratic or Gradient | Gradient elution is often preferred for separating closely related impurities like regioisomers.[5] |
| Detection Method | Thin-Layer Chromatography (TLC) | Use UV light (254 nm) for visualization. Staining with iodine or potassium permanganate can also be used.[6] |
Experimental Protocol: Purification of this compound
This protocol provides a step-by-step guide for the purification of this compound using silica gel column chromatography.
3.1. Materials and Reagents
-
Crude this compound
-
Silica gel (flash chromatography grade, e.g., 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, for deactivation)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
3.2. Procedure
Step 1: Preparation of the Crude Sample
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
In a separate flask, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).
-
Add the solution of the crude product to the silica gel.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.
Step 2: Thin-Layer Chromatography (TLC) Analysis
-
Develop a suitable mobile phase system by running TLC plates of the crude mixture.
-
Test various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system should provide a good separation between the desired product spot and impurities, with an Rf value for the product of approximately 0.2-0.4.
Step 3: Column Packing
-
Secure the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane/ethyl acetate 95:5).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and bubble-free packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
Step 4: Loading the Sample
-
Carefully add the dry-loaded sample to the top of the silica gel bed, creating a thin, even layer.
-
Gently add a small layer of sand or glass wool on top of the sample to prevent disturbance during solvent addition.
Step 5: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Begin elution with the low-polarity solvent system determined from the TLC analysis.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by collecting small aliquots from the column outlet and spotting them on a TLC plate.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound and any more polar impurities.
Step 6: Analysis of Fractions and Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, melting point).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the column chromatography purification of this compound.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for 5-benzhydryl-1H-pyrazole as a Synthetic Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1][2] Pyrazole and its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-convulsant, and anti-microbial properties.[3][4][5] 5-benzhydryl-1H-pyrazole is a versatile synthetic intermediate that combines the privileged pyrazole scaffold with a bulky benzhydryl group.[6] This combination makes it a valuable starting material for synthesizing novel bioactive molecules, particularly in the development of enzyme inhibitors and receptor agonists.[6] Its applications are prominent in the synthesis of anti-inflammatory agents, often analogues of drugs like Celecoxib, which target the cyclooxygenase (COX) enzymes.[7][8][9] These notes provide an overview of its applications and detailed protocols for its use in synthetic chemistry.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 143547-74-4 | [10] |
| Molecular Formula | C₁₆H₁₄N₂ | [10][11] |
| Molar Mass | 234.3 g/mol | [10][11] |
| Melting Point | 89-90 °C | [11] |
| Boiling Point | 401.3 ± 14.0 °C (Predicted) | [11] |
| pKa | 14.24 ± 0.10 (Predicted) | [11] |
| Appearance | White crystalline solid | [11] |
| Solubility | Insoluble in water; soluble in organic solvents like methylene chloride and DMSO. | [11] |
Applications in the Synthesis of Bioactive Molecules
This compound serves as a key building block for creating a diverse range of compounds, most notably for targeting inflammatory pathways.
3.1. Synthesis of Selective COX-2 Inhibitors
A primary application of pyrazole-based intermediates is the development of selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation and pain with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[12] The pyrazole scaffold is central to the structure of Celecoxib, a potent COX-2 inhibitor.[8][9] By using this compound, researchers can synthesize novel analogues and hybrids that exhibit high efficacy and selectivity for the COX-2 enzyme.[7][13] These compounds function by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Below is a diagram illustrating the COX signaling pathway, the primary target for compounds synthesized from this intermediate.
3.2. Quantitative Data on Synthesized Derivatives
The following table summarizes representative biological activity data for novel pyrazole derivatives synthesized as potential anti-inflammatory agents, demonstrating their potency and selectivity.
| Compound ID | Target | IC₅₀ (COX-1) µM | IC₅₀ (COX-2) µM | Selectivity Index (COX-1/COX-2) | In vivo Activity (ED₅₀ µM/kg) | Reference |
| Celecoxib | COX-2 | 5.42 | 2.16 | 2.51 | 86 ± 1.1 | [7][13] |
| 15c | COX-1/COX-2 | - | - | Non-selective | 68 ± 2.2 | [7] |
| 15d | COX-2 | - | - | ~1.25 | 51 ± 0.7 | [7] |
| 5f | COX-2 | 14.34 | 1.50 | 9.56 | - | [13] |
| 6f | COX-2 | 9.56 | 1.15 | 8.31 | - | [13] |
Experimental Protocols & Workflows
The following protocols provide detailed methodologies for using this compound in key synthetic transformations.
4.1. General Synthetic Workflow
The intermediate can be used in a multi-step synthesis to generate a library of diverse compounds. The workflow typically involves an initial functionalization at the N1 position followed by further modifications.
4.2. Protocol 1: N1-Alkylation of this compound
This protocol describes a general procedure for the selective N1-alkylation of the pyrazole ring, a crucial step for modulating the molecule's properties.[14]
-
Objective: To synthesize N1-alkyl-5-benzhydryl-1H-pyrazole.
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C.[14]
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.[14]
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[14]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress using Thin Layer Chromatography (TLC).[14]
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[14]
-
Extract the aqueous layer three times with ethyl acetate.[14]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[14]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the N1-alkylated product.[14]
-
4.3. Protocol 2: Synthesis of a Diaryl Pyrazole Analogue (Knorr Pyrazole Synthesis)
This protocol outlines the synthesis of a 1,5-diaryl pyrazole derivative, a common core for COX inhibitors, via the Knorr pyrazole synthesis. This involves the cyclocondensation of a hydrazine with a β-dicarbonyl compound.
-
Objective: To synthesize a 1,5-diaryl pyrazole derivative.
-
Materials:
-
A substituted hydrazine (e.g., 4-sulfonamidophenylhydrazine) (1.0 eq)
-
A β-diketone precursor (e.g., 1-benzhydryl-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)
-
Ethanol or glacial acetic acid as solvent
-
Catalytic amount of acid (if using ethanol)
-
-
Procedure:
-
In a round-bottom flask, dissolve the substituted hydrazine (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid.[15]
-
Add the β-diketone (1.0 eq) dropwise to the stirred solution at room temperature.[15]
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by TLC until the starting materials are consumed (typically 2-6 hours).[15]
-
After completion, allow the mixture to cool to room temperature. Often, the product will precipitate from the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure diaryl pyrazole.[16]
-
Characterize the final compound by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its structure and purity.[16]
-
Conclusion
This compound is a highly valuable and versatile intermediate in synthetic and medicinal chemistry. Its robust scaffold allows for the construction of complex molecules with significant biological activity. The protocols and data presented here highlight its utility, particularly in the creation of novel anti-inflammatory agents by targeting the COX enzymes. The continued exploration of this intermediate is expected to yield new therapeutic candidates for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicstrive.com [academicstrive.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. This compound|Research Chemical [benchchem.com]
- 7. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. chembk.com [chembk.com]
- 12. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of the N-H Position of 5-Benzhydryl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5][6][7] The derivatization of the N-H position of the pyrazole ring is a common and effective strategy to modulate the physicochemical and pharmacological properties of these molecules, offering a pathway to novel therapeutic agents.[8] 5-Benzhydryl-1H-pyrazole is a key intermediate in the synthesis of such derivatives, with the bulky benzhydryl group influencing not only the biological activity but also the regioselectivity of N-substitution reactions.
These application notes provide detailed protocols for the N-alkylation and N-acylation of this compound, along with expected outcomes and data presentation guidelines. The methodologies are designed to be reproducible and adaptable for the synthesis of diverse libraries of N-substituted pyrazole derivatives for drug discovery and development programs.
Regioselectivity of Derivatization
The pyrazole ring possesses two nitrogen atoms, N1 and N2, that can potentially undergo substitution. In the case of this compound, the sterically demanding benzhydryl group at the C5 position significantly hinders access to the adjacent N1 nitrogen. Consequently, derivatization, particularly with bulky reagents, is expected to occur predominantly at the less sterically hindered N1 position. This regioselectivity is a critical consideration in the design and synthesis of targeted pyrazole derivatives.
N-Alkylation of this compound
N-alkylation introduces a variety of substituents to the pyrazole core, allowing for the fine-tuning of properties such as solubility, lipophilicity, and receptor binding affinity. Two primary methods for N-alkylation are presented below.
Protocol 1: N-Alkylation using Alkyl Halides
This protocol describes a general procedure for the N1-alkylation of this compound using an alkyl halide in the presence of a strong base.
Experimental Workflow:
Caption: Workflow for N-alkylation of this compound with alkyl halides.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the reaction mixture at 0°C for 30 minutes to ensure complete deprotonation.[8]
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture back to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1-alkyl-5-benzhydryl-1H-pyrazole.
Quantitative Data (Representative Examples):
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Iodomethane | NaH | DMF | 4 | 85 | Adapted from[8] |
| Benzyl bromide | NaH | DMF | 6 | 90 | Adapted from[8] |
| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 12 | 78 | Adapted from general pyrazole alkylation methods |
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides an alternative to base-mediated alkylations, proceeding under acidic conditions. It is particularly useful for introducing secondary alkyl groups like the benzhydryl group itself to other pyrazoles, and can be adapted for the alkylation of this compound.
Experimental Workflow:
Caption: Workflow for acid-catalyzed N-alkylation with trichloroacetimidates.
Materials:
-
This compound
-
Alkyl trichloroacetimidate (e.g., benzhydryl trichloroacetimidate)
-
1,2-Dichloroethane (DCE)
-
Brønsted acid catalyst (e.g., camphorsulfonic acid, CSA)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the alkyl trichloroacetimidate (1.2 equivalents) in 1,2-dichloroethane.
-
Add the Brønsted acid catalyst (e.g., 10 mol% CSA).
-
Reflux the reaction mixture for 1-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solids and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data (Representative Examples):
| Alkylating Agent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzhydryl trichloroacetimidate | CSA | 1,2-DCE | 24 | 70-80 | Adapted from general pyrazole alkylation methods |
| Phenethyl trichloroacetimidate | CSA | 1,2-DCE | 24 | 75-85 | Adapted from general pyrazole alkylation methods |
N-Acylation of this compound
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, significantly impacting the biological activity of the molecule.
Protocol 3: N-Acylation using Acyl Halides
This protocol details the N-acylation of a benzhydryl-substituted pyrazole using various acyl chlorides under solvent-free, acid-catalyzed conditions.[9]
Experimental Workflow:
Caption: Workflow for solvent-free N-acylation of a benzhydryl-substituted pyrazole.
Materials:
-
3-(Diphenylmethyl)pentane-2,4-dione (precursor to 4-benzhydryl-3,5-dimethyl-1H-pyrazole)
-
Acylhydrazide (e.g., benzoylhydrazide, 4-chlorobenzoylhydrazide)
-
Concentrated sulfuric acid (H₂SO₄)
-
Mortar and pestle
-
Silica gel for column chromatography
Procedure:
-
In a mortar, combine 3-(diphenylmethyl)pentane-2,4-dione (1.0 equivalent) and the desired acylhydrazide (1.0 equivalent).[9]
-
Add a catalytic amount (2-3 drops) of concentrated sulfuric acid.[9]
-
Grind the mixture with a pestle for 10 minutes at room temperature.[9]
-
Let the resulting solid/paste stand at room temperature for 30 minutes.[9]
-
Purify the product directly by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/n-hexane) to afford the 1-acyl-4-benzhydryl-3,5-dimethyl-1H-pyrazole.[9]
Quantitative Data for N-Acylation of 4-Benzhydryl-3,5-dimethyl-1H-pyrazole: [9]
| Acylhydrazide | Yield (%) |
| Benzoylhydrazide | 75 |
| 4-Methylbenzoylhydrazide | 78 |
| 4-Methoxybenzoylhydrazide | 82 |
| 4-Chlorobenzoylhydrazide | 80 |
| 4-Nitrobenzoylhydrazide | 65 |
| 3-Nitrobenzoylhydrazide | 70 |
| 2-Chlorobenzoylhydrazide | 72 |
| 2,4-Dichlorobenzoylhydrazide | 85 |
| Pyridine-4-carbohydrazide | 65 |
Applications in Drug Discovery and Development
N-substituted pyrazole derivatives are of significant interest in pharmaceutical research due to their diverse pharmacological activities. The introduction of various alkyl and acyl groups at the N1 position of this compound can lead to the discovery of novel compounds with potential therapeutic applications in areas such as:
-
Oncology: Many pyrazole derivatives have demonstrated potent anticancer and antitumor efficacy.[1]
-
Inflammation: The pyrazole scaffold is a core component of several anti-inflammatory drugs.
-
Infectious Diseases: N-substituted pyrazoles have been investigated for their antibacterial and antifungal properties.
-
Neurological Disorders: Certain pyrazole derivatives have shown potential in the treatment of various neurological conditions.
The synthetic protocols outlined in these application notes provide a robust foundation for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
The derivatization of the N-H position of this compound is a versatile and highly effective strategy for the synthesis of novel and biologically active molecules. The protocols for N-alkylation and N-acylation presented here offer reliable methods for accessing a wide range of N-substituted pyrazole derivatives. The predictable regioselectivity, driven by the steric bulk of the benzhydryl group, simplifies the synthetic process and allows for the targeted design of new chemical entities with potential therapeutic value. These application notes serve as a practical guide for researchers in organic and medicinal chemistry to explore the rich chemical space of N-derivatized pyrazoles.
References
- 1. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 7. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biological Screening of 5-benzhydryl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 5-benzhydryl-1H-pyrazole is a specific derivative that holds potential as a bioactive molecule, though, to date, its biological profile has not been extensively characterized in public literature. It serves as a versatile chemical scaffold for the development of novel therapeutic agents.[3]
These application notes provide a comprehensive suite of proposed biological screening assays to elucidate the pharmacological profile of this compound. The protocols outlined below are based on established methodologies for evaluating common biological activities associated with the pyrazole scaffold.
Proposed Screening Strategy
Given the broad spectrum of activities observed for pyrazole derivatives, a tiered screening approach is recommended. This strategy begins with broad cytotoxicity screening, followed by more specific assays based on the initial findings. The proposed areas of investigation are anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity Screening
Many pyrazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[4][5] A primary assessment of this compound's anticancer potential can be achieved through cytotoxicity screening against a panel of human cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung))
-
Complete growth medium (specific to each cell line)
-
This compound
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (doxorubicin) in the complete growth medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) [Proposed] |
| This compound | MCF-7 | TBD |
| This compound | HepG2 | TBD |
| This compound | A549 | TBD |
| Doxorubicin (Control) | MCF-7 | ~0.5-1.5 |
| Doxorubicin (Control) | HepG2 | ~0.8-2.0 |
| Doxorubicin (Control) | A549 | ~0.1-0.5 |
| TBD: To Be Determined |
Visualization: Anticancer Screening Workflow
Anti-inflammatory Activity Screening
The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib, which selectively inhibits cyclooxygenase-2 (COX-2).[6] Therefore, evaluating the potential of this compound as a COX inhibitor is a logical step.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (human or ovine)
-
COX assay buffer
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
This compound
-
Celecoxib (selective COX-2 inhibitor control)
-
Indomethacin (non-selective COX inhibitor control)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO.
-
Enzyme Reaction: In a 96-well plate, add the COX assay buffer, the enzyme (COX-1 or COX-2), and the test compound or control. Incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Add the probe and measure the absorbance or fluorescence at the appropriate wavelength at multiple time points.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value for each enzyme.
Data Presentation: Anti-inflammatory Activity
| Compound | COX-1 IC₅₀ (nM) [Proposed] | COX-2 IC₅₀ (nM) [Proposed] | Selectivity Index (COX-1/COX-2) |
| This compound | TBD | TBD | TBD |
| Celecoxib (Control) | ~15,000 | ~40 | ~375 |
| Indomethacin (Control) | ~20 | ~200 | ~0.1 |
| TBD: To Be Determined |
Visualization: COX Inhibition Signaling Pathway
Antimicrobial Activity Screening
Pyrazole derivatives have been reported to possess significant antimicrobial activity against a range of bacterial and fungal pathogens.[7][8] A preliminary screening of this compound against common microbial strains is warranted.
Experimental Protocol: Broth Microdilution Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound
-
Ciprofloxacin (antibacterial control)
-
Fluconazole (antifungal control)
-
DMSO
-
96-well microplates
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in the appropriate broth.
-
Compound Dilution: Prepare serial dilutions of this compound and control drugs in the broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes in broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance. The addition of a viability dye like resazurin can aid in the determination.
Data Presentation: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) [Proposed] | E. coli MIC (µg/mL) [Proposed] | C. albicans MIC (µg/mL) [Proposed] |
| This compound | TBD | TBD | TBD |
| Ciprofloxacin (Control) | ~0.5-2 | ~0.015-0.12 | NA |
| Fluconazole (Control) | NA | NA | ~0.25-1 |
| TBD: To Be Determined, NA: Not Applicable |
Visualization: Antimicrobial Screening Workflow
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound|Research Chemical [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. srrjournals.com [srrjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 5-Benzhydryl-1H-pyrazole Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 5-benzhydryl-1H-pyrazole and its analogs against various cancer cell lines. This document outlines detailed experimental protocols, presents available cytotoxicity data for structurally related compounds, and visualizes key signaling pathways potentially modulated by this class of molecules.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties. The pyrazole scaffold serves as a versatile template in medicinal chemistry for the development of novel therapeutic agents. The introduction of a bulky benzhydryl group at the 5-position of the pyrazole ring is anticipated to influence the compound's steric and electronic properties, potentially leading to enhanced cytotoxic activity and selectivity against cancer cells. In vitro testing is a critical first step in the evaluation of such compounds, providing essential data on their potency and mechanism of action.
Quantitative Cytotoxicity Data
While specific cytotoxic data for this compound is not extensively available in the public domain, the following tables summarize the in vitro anticancer activity of various structurally related pyrazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a compound required to inhibit the growth of 50% of cancer cells), offering a comparative view of the potential efficacy of the pyrazole scaffold.
Table 1: Cytotoxicity of Pyrazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Pyrazole-benzimidazole derivative 17 | HCT116 (Colon) | 4.33 |
| Pyrazole-benzimidazole derivative 26 | HCT116 (Colon) | 5.15 |
| Pyrazole-benzimidazole derivative 35 | HCT116 (Colon) | 4.84 |
| 1,3,5-trisubstituted-1H-pyrazole 4 | MCF-7 (Breast) | 3.9 |
| 1,3,5-trisubstituted-1H-pyrazole 10b | MCF-7 (Breast) | 5.2 |
| 1,3,5-trisubstituted-1H-pyrazole 10c | MCF-7 (Breast) | 6.8 |
| 1,3,5-trisubstituted-1H-pyrazole 4 | A549 (Lung) | 28.4 |
| 1,3,5-trisubstituted-1H-pyrazole 10b | A549 (Lung) | 30.0 |
| 1,3,5-trisubstituted-1H-pyrazole 10c | A549 (Lung) | 38.9 |
| Polysubstituted pyrazole 9 | EKVX (Non-small cell lung) | 1.9 |
| Polysubstituted pyrazole 6a | HOP-92 (Non-small cell lung) | 1.65 |
| Polysubstituted pyrazole 7 | HOP-92 (Non-small cell lung) | 1.61 |
Table 2: Activity of Pyrazole Analogs in Additional Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Indolo-pyrazole conjugate 6c | SK-MEL-28 (Melanoma) | 3.46 |
| Pyrazole-arylcinnamide derivative V | HeLa (Cervical) | 0.4 |
| Chalcone-pyrazole hybrid VI | Various (Average of 7 lines) | 3.70 - 8.96 |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | 81.48 |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the in vitro anticancer activity of this compound. The MTT assay is a widely accepted and robust method for determining cell viability.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[1][2]
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HCT116)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for the MTT cell viability assay.
Potential Signaling Pathways
Based on the known mechanisms of action of other pyrazole derivatives, this compound may exert its anticancer effects through the induction of apoptosis (programmed cell death) and/or cell cycle arrest.
Apoptosis Induction
Many anticancer agents, including various pyrazole compounds, trigger apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.
Caption: Potential apoptosis induction pathways.
Cell Cycle Arrest
Another common mechanism of anticancer drugs is the disruption of the cell cycle, leading to arrest at specific checkpoints (e.g., G1/S or G2/M). This prevents cancer cells from proliferating uncontrollably. Pyrazole derivatives have been reported to induce cell cycle arrest by modulating the activity of cyclin-dependent kinases (CDKs).
Caption: Potential cell cycle arrest mechanisms.
References
Application Notes and Protocols for Developing Novel Enzyme Inhibitors from 5-Benzhydryl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of novel enzyme inhibitors based on the 5-benzhydryl-1H-pyrazole scaffold. This document includes detailed protocols for the synthesis of pyrazole derivatives, methodologies for key biochemical and cellular assays, and a summary of their biological activities.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of potent and selective enzyme inhibitors. Derivatives of this compound have shown significant activity against a range of therapeutically relevant enzymes, including protein kinases and carbonic anhydrases, making them promising candidates for the development of novel anticancer and anti-inflammatory agents.
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives involves a multi-step process, often culminating in a Vilsmeier-Haack reaction or a condensation reaction to form the pyrazole ring. Below is a representative protocol for the synthesis of a 1,3-diphenyl-5-benzhydryl-1H-pyrazole derivative.
Protocol: Synthesis of 1,3-Diphenyl-5-benzhydryl-1H-pyrazole
Materials:
-
1,3-Diphenyl-1,3-propanedione
-
Benzhydryl bromide
-
Sodium ethoxide
-
Ethanol
-
Hydrazine hydrate
-
Glacial acetic acid
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Alkylation of 1,3-Diphenyl-1,3-propanedione:
-
In a round-bottom flask, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 eq) to the solution and stir for 30 minutes at room temperature.
-
Add benzhydryl bromide (1.0 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude alkylated product.
-
-
Cyclization to form the Pyrazole Ring:
-
Dissolve the crude alkylated product from the previous step in ethanol.
-
Add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture and purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure 1,3-diphenyl-5-benzhydryl-1H-pyrazole.
-
-
Alternative Vilsmeier-Haack Cyclization (for certain derivatives):
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (3.0 eq) to anhydrous dimethylformamide (DMF).
-
Add the appropriate precursor (e.g., a substituted hydrazone) to the Vilsmeier reagent.
-
Stir the reaction at room temperature for 24-48 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Quantitative Data on Inhibitory Activity
The following tables summarize the inhibitory activities of various pyrazole derivatives against different enzymes and cancer cell lines.
Table 1: Inhibition of Protein Kinases by Pyrazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 1a | EGFR | 16 | [1] |
| 1b | EGFR (T790M mutant) | 236 | [1] |
| 2a | VEGFR-2 | 150 | [1] |
| 3a | Aurora A | 35 | [2] |
| 3b | Aurora B | 75 | [2] |
| 4a | RIPK1 | 78 | [3] |
Table 2: Inhibition of Carbonic Anhydrase by Pyrazole Derivatives
| Compound ID | Target Isoform | Kᵢ (nM) | Reference |
| 5a | hCA I | 5.13 | [4] |
| 5b | hCA II | 11.77 | [4] |
| 6a | hCA I | 16.9 | [4] |
| 6b | hCA II | 67.39 | [4] |
Table 3: Anticancer Activity of Pyrazole Derivatives against Various Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 7a | A549 | Lung | 8.21 | [1] |
| 7b | HCT116 | Colorectal | 19.56 | [1] |
| 8a | MCF-7 | Breast | 2.82 | [1] |
| 8b | PC3 | Prostate | 6.28 | [1] |
| 9a | HepG2 | Liver | 15.98 | [1] |
Experimental Protocols for Key Assays
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for measuring the inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay that quantifies ADP production.
Materials:
-
Recombinant Kinase (e.g., EGFR, VEGFR-2, Aurora A/B, RIPK1)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compound, a positive control inhibitor (e.g., Staurosporine), and DMSO (negative control) to the appropriate wells of the plate.
-
Add 5 µL of a solution containing the kinase enzyme and the specific substrate to all assay wells.
-
Incubate the plate for 20-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be close to the Kₘ value for the specific kinase.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
ADP Detection:
-
Stop the reaction and detect the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent according to the manufacturer's instructions. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for another 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Carbonic Anhydrase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory effects of compounds on human carbonic anhydrase (hCA) isoforms I and II.[4]
Materials:
-
Purified hCA I and hCA II isoenzymes
-
Tris-SO₄ buffer (0.05 M, pH 7.4)
-
4-Nitrophenylacetate (NPA) substrate (3 mM)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Acetazolamide (AZA) as a reference inhibitor
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme Activity Measurement: The esterase activity of the CA isoenzymes is determined by monitoring the hydrolysis of 4-nitrophenylacetate to 4-nitrophenolate.
-
Reaction Mixture: Prepare a total reaction volume of 3.0 mL containing:
-
1.4 mL of 0.05 M Tris-SO₄ buffer (pH 7.4)
-
1.0 mL of 3 mM 4-nitrophenylacetate
-
0.5 mL of H₂O
-
0.1 mL of the enzyme solution
-
-
Inhibition Assay:
-
Prepare a series of dilutions for each test compound and the reference inhibitor (acetazolamide).
-
Add the inhibitor solution to the reaction mixture in place of a portion of the water.
-
Pre-incubate the enzyme with the inhibitor for a short period before adding the substrate.
-
-
Data Acquisition: Measure the increase in absorbance at 348 nm over a period of 3 minutes at 25°C.
-
Data Analysis: Determine the enzyme activity in the presence and absence of the inhibitor. Calculate the percent inhibition and determine the IC₅₀ or Kᵢ values from dose-response curves.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with test compounds.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: VEGFR-2 signaling pathway in angiogenesis.
Caption: Role of Aurora kinases in mitosis.
Caption: RIPK1-mediated necroptosis pathway.
Experimental Workflow
The following diagram outlines the general workflow for the development of novel enzyme inhibitors from the this compound scaffold.
Caption: Drug discovery workflow for pyrazole inhibitors.
References
Application of 5-Benzhydryl-1H-pyrazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-benzhydryl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatility as a key synthetic intermediate in the development of novel bioactive molecules.[1] The pyrazole core is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antidepressant effects.[1] The incorporation of the bulky and lipophilic benzhydryl group at the 5-position of the pyrazole ring offers a unique three-dimensional architecture that can lead to enhanced binding affinity and selectivity for various biological targets. This document provides an overview of the applications of this compound derivatives in medicinal chemistry, along with detailed experimental protocols for their synthesis and biological evaluation.
Key Application Areas
Derivatives of this compound have shown significant promise in several therapeutic areas:
-
Anticancer Activity: The pyrazole scaffold is a common feature in many anticancer agents.[1] Derivatives of this compound are being investigated for their potential to inhibit cancer cell proliferation by targeting various signaling pathways involved in tumor growth and progression.
-
Enzyme Inhibition: The structural characteristics of this compound make it an attractive scaffold for the design of enzyme inhibitors. For instance, pyrazole derivatives are known to be potent inhibitors of enzymes like carbonic anhydrases, which are therapeutic targets for conditions such as glaucoma and epilepsy.[1]
-
Receptor Agonism and Antagonism: The benzhydryl group is a recognized structural motif in the design of ligands for various receptors. This makes this compound a valuable starting point for the development of novel receptor agonists and antagonists, which can be used to probe biological pathways and develop new therapeutics.[1]
Experimental Protocols
Synthesis of this compound Derivatives
A common and versatile method for the synthesis of the pyrazole core is through the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]
Protocol 1: General Synthesis of a this compound Derivative
This protocol describes a general two-step synthesis of a 1,3,5-trisubstituted pyrazole, which can be adapted for the synthesis of this compound derivatives.
Step 1: Synthesis of 1,3-Diaryl-2-propene-1-one (Chalcone) Intermediate
-
Dissolve the appropriate methyl ketone (1 mmol) in ethanol (10 mL).
-
Add a 40% aqueous solution of sodium hydroxide (1 mL) and stir the mixture for 30 minutes at room temperature.
-
To this mixture, add the corresponding aromatic aldehyde (1 mmol) and stir the reaction overnight at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Step 2: Cyclization to form the 1,3,5-Trisubstituted Pyrazole
-
Reflux a mixture of the synthesized chalcone derivative (1 mmol) and phenylhydrazine (1.2 mmol) in glacial acetic acid (15 mL) for 5-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired 1,3,5-trisubstituted pyrazole derivative.
Logical Workflow for Pyrazole Synthesis
Caption: General synthetic workflow for 1,3,5-trisubstituted pyrazoles.
Biological Evaluation Protocols
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate the plate for 48-72 hours.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
Experimental Workflow for MTT Assay
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Quantitative Data
While specific quantitative data for a broad range of this compound derivatives is not extensively available in the public domain, the following table provides examples of the anticancer activity of structurally related pyrazole derivatives to illustrate the potential potency of this class of compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7a | HepG2 (Liver Carcinoma) | 6.1 ± 1.9 | [2] |
| 7b | HepG2 (Liver Carcinoma) | 7.9 ± 1.9 | [2] |
| 3d | MCF-7 (Breast Cancer) | 10 | [2] |
Note: The compounds listed are structurally related to this compound derivatives but may not contain the exact same scaffold.
Signaling Pathways
The anticancer activity of certain pyrazole derivatives may involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway.[3] The pyrazole scaffold can be designed to interact with the ATP-binding site of kinases within this pathway, leading to the inhibition of downstream signaling and ultimately, apoptosis of cancer cells.
Potential Inhibition of the MAPK/ERK Signaling Pathway
Caption: Potential inhibition of the MAPK/ERK pathway by a pyrazole derivative.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential applications in medicinal chemistry. The synthetic accessibility and the possibility for diverse substitutions on the pyrazole ring allow for the fine-tuning of pharmacological properties. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of new this compound derivatives as potential drug candidates. Further detailed structure-activity relationship (SAR) studies are warranted to fully unlock the therapeutic potential of this versatile scaffold.
References
Knorr Pyrazole Synthesis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Knorr pyrazole synthesis, a versatile and widely used method for the preparation of substituted pyrazoles. This reaction, first reported by Ludwig Knorr in 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The pyrazole scaffold is a prominent feature in many pharmaceuticals, making the Knorr synthesis a valuable tool in medicinal chemistry and drug discovery.
General Reaction Mechanism
The Knorr pyrazole synthesis is typically an acid-catalyzed cyclocondensation reaction. The reaction proceeds through the initial formation of a hydrazone intermediate by the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.
A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products. The regioselectivity is influenced by steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.
Application Notes and Protocols for the Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles, a scaffold of significant interest in pharmaceutical and agrochemical research.[1][2] The methodologies outlined below are selected for their high regioselectivity and broad substrate scope, offering reliable pathways to desired pyrazole isomers.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1] The regioselective synthesis of polysubstituted pyrazoles is a critical challenge in medicinal chemistry, as the substitution pattern on the pyrazole ring dramatically influences its biological activity. This document focuses on robust methods for the synthesis of 1,3,5-trisubstituted pyrazoles, providing detailed experimental protocols and comparative data.
Key Synthetic Strategies
Several key strategies have been developed for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles. The most prominent methods include:
-
Cyclocondensation of 1,3-Diketones with Hydrazines: This is the traditional and most straightforward method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[3][4] However, with unsymmetrical 1,3-diketones, it can lead to a mixture of regioisomers.[3][4]
-
Reaction of α,β-Unsaturated Carbonyls with Hydrazines: This method typically involves the reaction of chalcones or other α,β-unsaturated ketones with hydrazines to form pyrazoline intermediates, which are subsequently oxidized to the corresponding pyrazoles.[4][5]
-
[3+2] Cycloaddition Reactions: This approach often utilizes the 1,3-dipolar cycloaddition of nitrile imines (generated in situ from hydrazonoyl halides) with alkynes or suitable dipolarophiles, providing a highly regioselective route to 1,3,5-trisubstituted pyrazoles.[6]
-
Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: A modern and highly regioselective method that avoids the formation of diazo intermediates, making it a safer and more practical approach.[7][8][9]
Comparative Data of Synthetic Methods
The following table summarizes the quantitative data for different regioselective synthetic methods for 1,3,5-trisubstituted pyrazoles, allowing for easy comparison of their efficiency and scope.
| Method | Key Reagents | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity | Ref. |
| Cyclocondensation | 1,3-Diketones, Hydrazines | Acidic/Basic | Ethanol | Reflux | 2-24 | 60-95 | Variable | [3][4] |
| From Chalcones (via Pyrazolines) | Chalcones, Phenylhydrazine | Glacial Acetic Acid | Acetic Acid | Reflux | 4-6 | 75-88 | High | |
| [3+2] Cycloaddition | Ninhydrin-derived Carbonates, Nitrilimines | Et3N | CH2Cl2 | RT | 1-3 | up to 95 | High | [6] |
| Tosylhydrazones and Alkynes | N-Alkylated Tosylhydrazones, Terminal Alkynes | t-BuOK/18-crown-6 | Pyridine | 80 | 1-12 | 65-95 | Complete | [7][8] |
| Silver-Catalyzed Cycloaddition | Trifluoromethylated Ynones, Aryl(alkyl)hydrazines | AgOTf (1 mol%) | Dichloromethane | RT | 1 | up to 99 | High | [3] |
| Enzyme-Catalyzed One-Pot Synthesis | Phenylhydrazines, Nitroolefins, Benzaldehydes | Immobilized Lipase | Methanol | 45 | 24 | 49-90 | High | [10][11][12] |
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol is based on a highly regioselective method that offers excellent functional group tolerance.[7][8][9]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 1,3,5-trisubstituted pyrazoles.
Materials:
-
N-Alkylated tosylhydrazone (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Potassium tert-butoxide (t-BuOK) (2.0 mmol)
-
18-crown-6 (0.1 mmol)
-
Anhydrous pyridine (5 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-alkylated tosylhydrazone (1.0 mmol), potassium tert-butoxide (2.0 mmol), and 18-crown-6 (0.1 mmol).
-
Add anhydrous pyridine (5 mL) to the flask, and stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for the time indicated by TLC analysis (typically 1-12 hours) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.
Protocol 2: Silver-Catalyzed Regioselective Synthesis of 3-CF3-Pyrazoles
This protocol describes a rapid and highly efficient silver-catalyzed reaction for the synthesis of 3-trifluoromethyl-pyrazoles.[3]
Reaction Pathway:
Caption: Silver-catalyzed synthesis of 3-CF3-pyrazoles.
Materials:
-
Trifluoromethylated ynone (0.5 mmol)
-
Aryl or alkyl hydrazine (0.5 mmol)
-
Silver trifluoromethanesulfonate (AgOTf) (0.005 mmol, 1 mol%)
-
Anhydrous dichloromethane (DCM) (2 mL)
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction tube, dissolve the trifluoromethylated ynone (0.5 mmol) and the aryl or alkyl hydrazine (0.5 mmol) in anhydrous dichloromethane (2 mL).
-
Add silver trifluoromethanesulfonate (0.005 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 1,3,5-trisubstituted 3-CF3-pyrazole.
Protocol 3: One-Pot Three-Component Synthesis using an Immobilized Enzyme
This protocol details an environmentally friendly, one-pot synthesis of 1,3,5-trisubstituted pyrazoles using an immobilized lipase as a biocatalyst.[10][11][12]
Logical Relationship Diagram:
Caption: One-pot, three-component enzymatic synthesis of pyrazoles.
Materials:
-
Phenylhydrazine (1.0 mmol)
-
Nitroolefin (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Immobilized Thermomyces lanuginosus lipase (TLL@MMI) (e.g., 10 mg)
-
Methanol (5 mL)
Procedure:
-
To a reaction vial, add phenylhydrazine (1.0 mmol), nitroolefin (1.0 mmol), benzaldehyde (1.0 mmol), and the immobilized lipase catalyst.
-
Add methanol (5 mL) to the vial.
-
Seal the vial and place it in a shaker incubator at 45 °C for 24 hours.
-
After the reaction is complete, separate the catalyst by filtration or centrifugation.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the 1,3,5-trisubstituted pyrazole. The immobilized enzyme can often be washed, dried, and reused.
Conclusion
The regioselective synthesis of 1,3,5-trisubstituted pyrazoles is achievable through several efficient and reliable methods. The choice of method will depend on the desired substitution pattern, available starting materials, and the required scale of the synthesis. The protocols provided herein offer detailed guidance for researchers to produce these valuable compounds with high regioselectivity and in good to excellent yields. For drug development professionals, these methods provide access to a diverse range of pyrazole derivatives for biological screening and lead optimization.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Benzhydryl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-benzhydryl-1H-pyrazole.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can stem from several factors, often related to incomplete reactions, formation of side products, or degradation of reactants and products. Key areas to investigate include:
-
Incomplete Reaction: The cyclocondensation reaction to form the pyrazole ring can be slow, especially with the sterically bulky benzhydryl group. Consider increasing the reaction time or temperature moderately. The use of a catalyst, such as a few drops of glacial acetic acid, can facilitate the initial hydrazone formation and subsequent cyclization.[1]
-
Reactant Stability: Hydrazine derivatives can be sensitive to air and light. Ensure the purity of your starting materials and consider handling them under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected.[1]
-
pH Control: The reaction is pH-sensitive. While acid catalysis is beneficial, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions might lead to undesired side reactions. A small amount of a weak acid is often optimal.[1]
-
Steric Hindrance: The bulky benzhydryl group can impede the cyclization step. Microwave-assisted synthesis can be a valuable technique to overcome steric hindrance by providing rapid and uniform heating, which can lead to increased yields and reduced reaction times.[2]
Q2: I am observing the formation of a major byproduct. How can I identify and minimize it?
A2: Side reactions are common in pyrazole synthesis. The most likely byproduct is a regioisomer, where the substituents are arranged differently on the pyrazole ring.
-
Regioisomer Formation: The reaction of an unsymmetrical 1,3-dicarbonyl precursor with hydrazine can lead to the formation of two different pyrazole isomers.[3] The regioselectivity is influenced by the electronic and steric properties of the substituents on both the hydrazine and the dicarbonyl compound.[2]
-
Identification: The exact structure of the isomers can be determined using 2D NMR techniques like NOESY and HMBC.[3]
-
Minimization: To control regioselectivity, you can:
-
Modify the reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer.
-
Consider a multi-component reaction strategy, as some palladium-catalyzed four-component couplings offer high regioselectivity.[2]
-
-
Q3: The purification of this compound is proving difficult. What are the recommended methods?
A3: Purification can be challenging due to the properties of the compound and potential impurities.
-
Crystallization: Recrystallization from a suitable solvent is a common and effective method for purifying solid pyrazole derivatives.[3] Experiment with different solvents or solvent mixtures to find the optimal conditions for obtaining pure crystals.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is a standard purification technique.[4] A range of solvent systems (e.g., petroleum ether/ethyl acetate) can be tested to achieve good separation.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids to form salts. This property can be exploited for purification. Dissolving the crude product in an organic solvent and treating it with an aqueous acid solution can extract the pyrazole into the aqueous phase, leaving non-basic impurities behind. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent. A patented method for purifying pyrazoles involves their conversion to acid addition salts, crystallization of the salt, and subsequent regeneration of the free pyrazole.[5]
Q4: My reaction is not proceeding to completion, even after extended reaction times. What could be the issue?
A4: In addition to the factors mentioned in Q1, poor reactivity of precursors can stall the reaction.
-
Hydrazone Formation: The initial step of the reaction is the formation of a hydrazone intermediate. This step is crucial for the subsequent cyclization. Monitoring the reaction by TLC or ¹H NMR can help determine if the hydrazone is forming.[6] If not, consider optimizing the conditions for this specific step, such as adjusting the pH or using a different solvent.
-
Catalyst Deactivation: If using a catalyst, it may become deactivated over time. Ensure the catalyst is fresh and used in the appropriate amount. For instance, some modern syntheses utilize novel nanocatalysts that show high activity and can be recycled.[7]
Experimental Protocols
General Protocol for the Synthesis of Substituted Pyrazoles via Condensation
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the appropriate aldehyde or ketone (e.g., a benzhydryl-substituted 1,3-dicarbonyl compound) (1 equivalent) in a suitable solvent like methanol.[6]
-
Add hydrazine or a hydrazine derivative (1 to 1.25 equivalents) to the solution.[6]
-
Stir the mixture at room temperature for 2-3 hours or until the formation of the hydrazone intermediate is complete, as monitored by TLC or ¹H NMR.[6]
-
-
Cyclization to Pyrazole:
-
To the solution containing the hydrazone, add the second component for cyclization (e.g., a suitable α,β-unsaturated compound or another carbonyl compound, depending on the specific synthetic route).
-
Add a catalytic amount of acid (e.g., glacial acetic acid) if required.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary significantly, from a few hours to over 24 hours.[6]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration.[3] Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[3][4]
-
Data Presentation
Table 1: Comparison of Catalytic Activity in a Model Pyrazole Synthesis
This table illustrates how the choice of catalyst can significantly impact the yield in a three-component synthesis of a pyrazole derivative. While not specific to this compound, it demonstrates a key optimization parameter.
| Entry | Catalyst | Reaction Time (min) | Yield (%) |
| 1 | LDH | 60 | 23 |
| 2 | LDH@PTRMS | 60 | 30 |
| 3 | LDH@PTRMS@DCMBA@CuI | 15 | 93 |
Data adapted from a study on the synthesis of 5-amino-1H-pyrazole-5-carbonitriles.[7]
Visualizations
Troubleshooting Workflow for Low Yield
This diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A step-by-step guide to diagnosing and resolving low reaction yields.
General Pyrazole Synthesis Pathway
This diagram illustrates a common synthetic pathway for the formation of a pyrazole ring from a 1,3-dicarbonyl compound and hydrazine.
Caption: A simplified schematic of pyrazole ring formation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|Research Chemical [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Benzhydryl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation during the synthesis of 5-benzhydryl-1H-pyrazole. The information is structured to assist in optimizing reaction conditions, identifying impurities, and ensuring the successful synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Condensation of a 1,3-Dicarbonyl Compound with Hydrazine: This route involves the reaction of a benzhydryl-substituted 1,3-dicarbonyl precursor, such as 1,1-diphenyl-2,4-pentanedione, with hydrazine. The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with acid or base catalysis.
-
Cyclization of a Chalcone with Hydrazine: This method utilizes a benzhydryl-substituted chalcone, such as 1,3,3-triphenyl-2-propen-1-one, which is reacted with hydrazine. This reaction often proceeds through a pyrazoline intermediate that is subsequently oxidized to the pyrazole.
Q2: What is the most common byproduct when using an unsymmetrical 1,3-dicarbonyl precursor?
A2: The most prevalent byproduct is the regioisomer, 3-benzhydryl-1H-pyrazole . The formation of regioisomers is a common issue in the synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds. The ratio of the desired 5-substituted isomer to the 3-substituted isomer is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound, as well as the reaction conditions.
Q3: I've isolated a product with a molecular weight two units higher than my target pyrazole. What is it likely to be?
A3: This is a strong indication of the formation of 5-benzhydryl-4,5-dihydro-1H-pyrazole (a pyrazoline) . This is particularly common when synthesizing pyrazoles from chalcones, as the initial cyclization of the chalcone with hydrazine yields the non-aromatic pyrazoline ring. An additional oxidation step is required to convert the pyrazoline to the aromatic pyrazole.
Q4: Can the benzhydryl group itself lead to byproducts?
A4: The benzhydryl group is generally stable under the typical acidic and basic conditions used for pyrazole synthesis. However, under harsh acidic conditions and high temperatures, there is a slight possibility of side reactions such as rearrangement or elimination, although this is not a commonly reported issue in this specific synthesis.
Troubleshooting Guide
This guide addresses common issues and unexpected outcomes during the synthesis of this compound, focusing on byproduct formation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Presence of a Regioisomer (3-benzhydryl-1H-pyrazole) | Reaction of an unsymmetrical benzhydryl-substituted 1,3-dicarbonyl compound with hydrazine. | - Optimize Reaction Conditions: Vary the solvent, temperature, and catalyst (acid vs. base) to favor the formation of the desired 5-substituted isomer. - Purification: Separation of the regioisomers can often be achieved by fractional crystallization or column chromatography. The polarity difference between the two isomers, although potentially small, can be exploited for separation. |
| Formation of Pyrazoline Intermediate | Incomplete oxidation when using a chalcone precursor. The initial reaction of a chalcone with hydrazine forms a pyrazoline. | - Introduce an Oxidation Step: If the pyrazoline is isolated, it can be oxidized in a subsequent step using a mild oxidizing agent such as bromine in a suitable solvent, or by heating in glacial acetic acid. - In-situ Oxidation: Include a mild oxidant in the reaction mixture during the cyclization step. |
| Michael Addition Adduct | Nucleophilic attack of hydrazine at the β-carbon of the chalcone without subsequent cyclization. | - Promote Cyclization: Use of an acidic catalyst (e.g., acetic acid) can facilitate the intramolecular cyclization of the Michael adduct to form the pyrazoline. - Adjust Reaction Temperature: Increasing the reaction temperature can often provide the activation energy needed for the cyclization step. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity. | - Increase Reaction Time and/or Temperature: Monitor the reaction by TLC to ensure completion. - Optimize Catalyst: If using a catalyst, ensure it is active and used in the appropriate amount. |
| Formation of Azine Byproduct | Reaction of hydrazine with the ketone or aldehyde starting material used to synthesize the chalcone. | - Purify the Chalcone: Ensure the chalcone precursor is free of unreacted ketone or aldehyde before reacting with hydrazine. - Control Stoichiometry: Use a controlled amount of hydrazine to minimize side reactions. |
Experimental Protocols
Protocol 1: Synthesis from a 1,3-Dicarbonyl Precursor
This protocol is a general procedure and may require optimization for specific substrates.
Reaction:
-
In a round-bottom flask, dissolve the benzhydryl-substituted 1,3-dicarbonyl compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Synthesis from a Chalcone Precursor
This protocol involves a two-step process: pyrazoline formation and subsequent oxidation.
Step 1: Pyrazoline Synthesis
-
Dissolve the benzhydryl-substituted chalcone (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, pour the mixture into ice-cold water to precipitate the pyrazoline.
-
Filter the solid, wash with water, and dry.
Step 2: Oxidation to Pyrazole
-
Dissolve the crude pyrazoline in a suitable solvent such as chloroform or acetic acid.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent at room temperature.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) if an acid was used as the solvent.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude pyrazole by recrystallization or column chromatography.
Visualizations
Reaction Pathways and Byproduct Formation
Caption: Synthetic routes to this compound and common byproducts.
Troubleshooting Logic for Pyrazoline Formation
Caption: Troubleshooting workflow for the formation of pyrazoline intermediates.
Technical Support Center: Troubleshooting Poor Solubility of Pyrazole Derivatives
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with pyrazole derivatives. The information is presented in a question-and-answer format, offering troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazole derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many pyrazole derivatives can be attributed to several factors inherent to their molecular structure. The pyrazole ring itself, being planar and aromatic, can lead to strong intermolecular interactions in the crystal lattice, making it difficult for water molecules to solvate the compound.[1] Additionally, many pyrazole derivatives are hydrophobic in nature, which limits their interaction with polar water molecules.[2]
Q2: What are the initial steps to consider when a pyrazole derivative shows poor solubility?
A2: A systematic approach is crucial. Start by characterizing the physicochemical properties of your compound, including its pKa and logP. This will inform the selection of an appropriate solubilization strategy. Initial exploratory experiments should include assessing solubility in various pH-adjusted buffers and in the presence of co-solvents.
Q3: What are the most common strategies to improve the solubility of pyrazole derivatives?
A3: Several techniques can be employed, broadly categorized as physical and chemical modifications. Common approaches include:
-
Particle Size Reduction: Micronization and nanosuspension increase the surface area of the drug, enhancing the dissolution rate.[3][4]
-
Solid Dispersions: Dispersing the pyrazole derivative in a hydrophilic polymer matrix can increase its solubility and dissolution rate.[4][5][6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively shield the hydrophobic pyrazole derivative and increase its apparent water solubility.[7][8][9][10]
-
pH Adjustment: For ionizable pyrazole derivatives, adjusting the pH of the solution to favor the ionized form can significantly increase solubility.[3]
-
Co-solvency: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby increasing the solubility of a non-polar pyrazole derivative.
Troubleshooting Guides
This section provides structured guidance for overcoming common issues encountered during solubility enhancement experiments.
Issue 1: Low solubility despite initial attempts with pH modification and co-solvents.
This troubleshooting workflow helps identify the next steps when basic methods are insufficient.
Caption: Troubleshooting workflow for initial insolubility.
Issue 2: Difficulty in preparing a stable nanosuspension.
This guide addresses common challenges in nanosuspension formulation, such as particle aggregation and crystal growth.
Caption: Troubleshooting nanosuspension instability.
Quantitative Data on Solubility Enhancement
The following tables summarize the solubility enhancement of Celecoxib, a well-known pyrazole derivative, using various techniques.
Table 1: Solubility of Celecoxib in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | Practically Insoluble (<0.005) | [2][3] |
| Ethanol | ~25 | [11] |
| Methanol | Freely Soluble | [2] |
| DMSO | ~16.6 | [11] |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 | [11] |
Table 2: Solubility Enhancement of Celecoxib via Solid Dispersion with PVP K30 (Solvent Evaporation Method)
| Drug:Polymer Ratio | Solubility (mg/mL) | Reference |
| 1:1 | 0.178 | |
| 1:2 | 0.198 | |
| 1:4 | 0.181 |
Table 3: Solubility Enhancement of Celecoxib via Nanosuspension
| Formulation | Solubility in Water (µg/mL) | Fold Increase | Reference |
| Pure Celecoxib Powder | 1.8 ± 0.33 | - | [3] |
| Co-milled Nanosuspension | 8.6 ± 1.06 | ~4.8 | [3] |
Table 4: Dissolution Enhancement of Celecoxib via Cyclodextrin Complexation
| Formulation | Dissolution Rate Increase | Reference |
| Celecoxib:β-CD (1:3) Inclusion Complex | 20-fold | [10] |
| Celecoxib:HP-β-CD (1:3) Inclusion Complex | 21-fold | [10] |
Experimental Protocols
Preparation of a Solid Dispersion by Solvent Evaporation
This protocol is a general guideline for preparing a solid dispersion of a pyrazole derivative with a hydrophilic polymer like PVP K30.
Materials:
-
Pyrazole derivative
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or another suitable volatile solvent)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the pyrazole derivative and PVP K30 in the desired ratio (e.g., 1:1, 1:2, 1:4). Dissolve both components in a minimal amount of methanol to obtain a clear solution.[2]
-
Solvent Evaporation: Place the solution in a shallow dish and evaporate the solvent in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Pulverization: Scrape the solid mass and pulverize it using a mortar and pestle.
-
Sieving and Storage: Sieve the resulting powder to obtain a uniform particle size and store it in a desiccator.
Characterization: The formation of a solid dispersion and the amorphous state of the drug can be confirmed using Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).[2][7]
Preparation of a Nanosuspension by High-Pressure Homogenization
This protocol outlines the preparation of a nanosuspension for a poorly soluble pyrazole derivative.
Materials:
-
Pyrazole derivative
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-shear mixer
-
High-pressure homogenizer
Procedure:
-
Aqueous Phase Preparation: Dissolve the stabilizer in purified water to form an aqueous dispersion medium.[12]
-
Coarse Suspension: Disperse the accurately weighed pyrazole derivative in the aqueous stabilizer solution. Subject the mixture to high-shear mixing (e.g., 10,000 rpm for 5-10 minutes) to form a coarse suspension.[12]
-
High-Pressure Homogenization: Pass the coarse suspension through a high-pressure homogenizer. A typical procedure involves multiple cycles at both a lower pressure (e.g., 200-500 bar for 3-5 cycles) followed by a higher pressure (e.g., 800-1500 bar for 10-20 cycles).[12] The optimal pressures and number of cycles should be determined for each specific compound.
-
Characterization: The particle size and distribution of the nanosuspension should be analyzed using techniques like Photon Correlation Spectroscopy (PCS) or Laser Diffraction (LD).[13][14] Zeta potential measurements are also important to assess the stability of the suspension.[14]
Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
This method is suitable for preparing inclusion complexes of poorly water-soluble pyrazole derivatives with cyclodextrins (e.g., β-cyclodextrin).[8]
Materials:
-
Pyrazole derivative
-
β-cyclodextrin
-
Water-ethanol mixture
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Slurry Formation: Accurately weigh the β-cyclodextrin and place it in a mortar. Add a small amount of a water-ethanol mixture to form a homogeneous paste.[8]
-
Guest Addition: Add an equimolar amount of the pyrazole derivative to the paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes, maintaining a paste-like consistency by adding small amounts of the solvent mixture if necessary.[8]
-
Drying: Dry the resulting paste in a vacuum oven at a suitable temperature to remove the solvent.
-
Washing and Final Drying: Wash the dried powder with a small amount of a suitable solvent (e.g., cold water or ethanol) to remove any uncomplexed drug or cyclodextrin, followed by final drying.
Characterization: The formation of the inclusion complex can be confirmed by FTIR spectroscopy, where changes in the characteristic peaks of the drug and cyclodextrin are observed.[8][11][15] DSC and XRPD can also be used to demonstrate the formation of a new solid phase.[7] A phase solubility study is recommended to determine the stoichiometry of the complex.[16][17]
References
- 1. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of celecoxib solid dispersions; comparison of poloxamer-188 and PVP-K30 as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrins: Concept to applications, regulatory issues and challenges [nanomedicine-rj.com]
- 6. ijpsr.com [ijpsr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. ijcea.org [ijcea.org]
- 12. CN105147607A - Celecoxib nanosuspension and preparation method thereof - Google Patents [patents.google.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. farmaciajournal.com [farmaciajournal.com]
Technical Support Center: Optimizing Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues that may arise during your pyrazole synthesis experiments.
Issue 1: Low or No Product Yield
Q1: My pyrazole synthesis has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Low yields in pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] Here are the primary aspects to investigate:
-
Purity of Starting Materials: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1][2] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Reaction Stoichiometry: Verify the stoichiometry of your reactants. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[1]
-
Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1][2]
-
Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
A logical workflow for troubleshooting low yield in pyrazole synthesis.
References
Technical Support Center: Regioselective Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of pyrazoles, with a specific focus on preventing the formation of isomeric mixtures.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis?
A1: In pyrazole synthesis, regioisomers are structural isomers that have the same molecular formula but differ in the arrangement of substituents on the pyrazole ring. This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible orientations for the substituents on the final pyrazole product.
Q2: Why does the Knorr condensation of 1,3-dicarbonyls with substituted hydrazines often yield a mixture of regioisomers?
A2: The formation of a regioisomeric mixture in the Knorr cyclocondensation is a common challenge. It occurs because the initial reaction between a substituted hydrazine (e.g., methylhydrazine) and an unsymmetrical 1,3-dicarbonyl compound can proceed down two different pathways. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, which leads to two different hydrazone intermediates that subsequently cyclize to form the respective pyrazole regioisomers.[1] Achieving good regioselectivity is typically only possible when there are significant steric or electronic differences between the carbonyl groups or the nitrogen atoms of the hydrazine.
Q3: What are the key factors that influence regioselectivity in pyrazole synthesis?
A3: Several factors can be manipulated to control the regioselectivity of the reaction:
-
Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the hydrazine to preferentially attack one carbonyl group over the other.
-
Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile. For instance, under acidic conditions, the more basic NH2 group can be protonated, making the less basic substituted NH group the attacking nucleophile.[2]
-
Solvent: The choice of solvent can dramatically impact the ratio of isomers formed.[3] Fluorinated alcohols, in particular, have been shown to significantly increase regioselectivity compared to standard solvents like ethanol.[3]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the final isomer ratio.
Troubleshooting Guide: Poor Regioselectivity
Issue: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers that are difficult to separate. How can I improve the selectivity for the desired isomer?
This guide provides a systematic approach to troubleshooting and optimizing your reaction for higher regioselectivity.
Caption: Troubleshooting workflow for improving regioselectivity in pyrazole synthesis.
Strategy 1: Modify the Reaction Solvent
The polarity and hydrogen-bonding capability of the solvent can significantly influence the transition state of the reaction, thereby altering the regioisomeric ratio.
Recommendation: Switch from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically improve regioselectivity.[3]
Quantitative Data: Effect of Solvent on Regioisomer Ratio
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine or phenylhydrazine.
| 1,3-Diketone Substrate (R1, R2) | Hydrazine | Solvent | Regioisomer Ratio (Desired:Undesired) | Reference |
| CF3, 2-furyl | Methylhydrazine | EtOH | 1:1.8 | [3] |
| CF3, 2-furyl | Methylhydrazine | TFE | 85:15 | [3] |
| CF3, 2-furyl | Methylhydrazine | HFIP | 97:3 | [3] |
| C2F5, 2-furyl | Methylhydrazine | HFIP | >99:1 | [3] |
| Ph, 2-furyl | Phenylhydrazine | EtOH | ~1:1 to 3:1 | [3] |
| Ph, 2-furyl | Phenylhydrazine | TFE | >99:1 | [3] |
| Ph, 2-furyl | Phenylhydrazine | HFIP | >99:1 | [3] |
Strategy 2: Adjust the Reaction pH
The regioselectivity of the Knorr pyrazole synthesis can be highly dependent on the pH of the reaction medium.
-
Acidic Conditions: Adding a catalytic amount of acid (e.g., HCl, acetic acid) can protonate the more nucleophilic terminal nitrogen of the substituted hydrazine. This forces the initial nucleophilic attack to occur through the less hindered, substituted nitrogen, potentially favoring one regioisomer.[2]
-
Neutral/Basic Conditions: In neutral or basic media, the more nucleophilic and less sterically hindered terminal nitrogen of the hydrazine is more likely to initiate the attack, leading to the formation of the other regioisomer.[2]
Strategy 3: Modify the Substrate
If synthetically feasible, modifying the 1,3-dicarbonyl substrate to have greater steric or electronic differences between the two carbonyl groups can significantly improve regioselectivity. For example, incorporating a trifluoromethyl group instead of a methyl group can lead to excellent regioselectivity due to the strong electron-withdrawing nature of the CF3 group.
Strategy 4: Alternative Synthetic Approaches
If modifying the reaction conditions or substrates does not yield the desired regioselectivity, consider alternative synthetic strategies that offer inherent regiocontrol. The use of 1,3-dicarbonyl surrogates, such as β-enaminones, can provide a more controlled reaction pathway, leading to a single regioisomer.
Key Experimental Protocols
Below are detailed methodologies for key experiments that demonstrate high regioselectivity in pyrazole synthesis.
Protocol 1: Regioselective Knorr Pyrazole Synthesis using a Fluorinated Solvent
This protocol describes the synthesis of 1,3,5-trisubstituted pyrazoles with high regioselectivity by utilizing a fluorinated alcohol as the solvent.
General Procedure:
-
To a solution of the 1,3-diketone (1.0 equiv.) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.5 M), add the substituted hydrazine (1.1 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole regioisomer.
Example: Synthesis of 1-Methyl-5-(2-furyl)-3-(trifluoromethyl)-1H-pyrazole [3]
-
Reactants: 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine.
-
Solvent: HFIP.
-
Result: The desired regioisomer is obtained with a selectivity of 97:3.
Caption: General experimental workflow for regioselective Knorr pyrazole synthesis.
Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcone Arylhydrazones
This protocol outlines a method for the synthesis of 1,3,5-trisubstituted pyrazoles from chalcone arylhydrazones via oxidative cyclization.
Step 1: Synthesis of Chalcone Arylhydrazones
-
Dissolve the chalcone (1.0 equiv.) and the corresponding N-substituted hydrazine (1.1 equiv.) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 50-60 °C for 10 minutes.
-
Cool the reaction mixture and collect the precipitated arylhydrazone by filtration.
Step 2: Oxidative Cyclization to Pyrazole
-
Suspend the chalcone arylhydrazone (1.0 equiv.) in dichloromethane.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 equiv.).
-
Stir the reaction at room temperature for 2 hours.
-
Filter the reaction mixture and wash the filtrate with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 1,3,5-trisubstituted pyrazole.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the choice of reactants and reaction conditions, and the resulting regioselectivity in pyrazole synthesis.
Caption: Factors influencing the regioselective outcome of pyrazole synthesis.
References
Technical Support Center: Purification of 5-Benzhydryl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-benzhydryl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
The main challenges in purifying this compound stem from its bulky, nonpolar benzhydryl group and the potential for various impurities from its synthesis. Key difficulties include:
-
Co-elution of nonpolar impurities: The benzhydryl group imparts a significant nonpolar character to the molecule, leading to potential co-elution with similarly nonpolar byproducts during chromatographic purification.
-
Formation of regioisomers: In many pyrazole syntheses, the formation of regioisomers is a common issue, and their separation can be challenging due to similar physical properties.[1]
-
Crystallization difficulties: The bulky benzhydryl group can sometimes hinder the formation of a well-ordered crystal lattice, potentially leading to "oiling out" or the formation of amorphous solids instead of crystals.
-
Presence of unreacted starting materials: Incomplete reactions can leave starting materials in the crude product, which may have different polarities, complicating the purification strategy.[1]
Q2: What are the typical impurities encountered during the synthesis of this compound?
Common impurities may include:
-
Unreacted starting materials: Such as a benzhydryl-substituted 1,3-dicarbonyl compound and hydrazine.[1]
-
Regioisomers: Depending on the synthetic route, isomeric pyrazoles can be formed.[1]
-
Pyrazoline intermediates: Incomplete oxidation during the synthesis can result in the presence of the corresponding pyrazoline.
-
Side-reaction products: Byproducts from reactions involving the hydrazine starting material can introduce colored impurities.
Q3: What are the key physicochemical properties of this compound to consider during purification?
Understanding the following properties is crucial for developing an effective purification strategy:
| Property | Value | Reference |
| Molecular Weight | 234.3 g/mol | [2][3] |
| Melting Point | 89-90 °C | [2][3] |
| Appearance | White crystalline solid | [2] |
| Solubility | Insoluble in water; Soluble in methylene chloride and dimethyl sulfoxide. | [2] |
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling out" instead of crystallization | The melting point of the compound (89-90 °C) is relatively low, and it may be precipitating from a high-boiling point solvent at a temperature above its melting point. The compound may be too soluble in the chosen solvent. | - Try a lower-boiling point solvent or a solvent mixture. - Use a more dilute solution by adding more of the "good" solvent. - Ensure a very slow cooling rate. An insulated container can facilitate gradual cooling. - If a small amount of pure solid is available, add a seed crystal to induce crystallization. |
| Low recovery of purified crystals | - The compound has high solubility in the cold solvent. - Too much solvent was used for dissolution. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary for complete dissolution. - Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures. |
| Colored impurities in the final product | - Starting materials or byproducts are colored. - Degradation of the compound during heating. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield. - Avoid prolonged heating during dissolution. |
| No crystal formation upon cooling | The solution is not sufficiently supersaturated. | - Reduce the solvent volume by careful evaporation. - Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. - Add a seed crystal of the pure compound. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities | - Inappropriate eluent system (polarity is too high or too low). - The product and impurities have very similar polarities. | - Optimize the eluent system by performing TLC analysis with various solvent mixtures (e.g., gradients of ethyl acetate in hexane). A common starting point for benzhydryl-substituted pyrazoles is a hexane/ethyl acetate mixture. - Consider using a different stationary phase, such as alumina, if silica gel is ineffective. |
| Product elutes too quickly (low retention) | The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the nonpolar solvent (e.g., hexane). |
| Product does not elute from the column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Tailing of the product band | - The compound is interacting strongly with the acidic sites on the silica gel. - The column is overloaded. | - Add a small amount of a basic modifier, like triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. - Ensure the amount of crude material loaded is appropriate for the column size. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is based on general procedures for the purification of substituted pyrazoles and is adapted for the nonpolar nature of this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or other nonpolar solvent)
-
Ethyl acetate (or other polar solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for column chromatography
Methodology:
-
Eluent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it with various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Identify an eluent system that provides good separation of the desired product spot from impurities (a retention factor, Rf, of ~0.3 for the product is often ideal).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane).
-
Carefully pour the slurry into a chromatography column, allowing the silica gel to pack evenly without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution process by TLC analysis of the collected fractions to identify which fractions contain the pure product.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
A typical yield for purification of similar 4-benzhydryl substituted pyrazoles is in the range of 65-85%.[4]
-
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Methodology:
-
Solvent Selection:
-
Test the solubility of small amounts of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Given the nonpolar nature of the benzhydryl group, consider solvent systems like hexane/ethyl acetate or ethanol/water.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent (in which the compound is soluble).
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
If using a solvent pair, add the "poor" solvent (in which the compound is less soluble) dropwise to the hot solution until a slight turbidity persists. Then, allow the solution to cool slowly.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a desiccator or under vacuum.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Scaling Up the Synthesis of 5-Benzhydryl-1H-pyrazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-benzhydryl-1H-pyrazole.
Troubleshooting and Optimization
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. Systematically investigate the following:
-
Incomplete Reaction: The condensation reaction can be slow. Consider increasing the reaction time or moderately increasing the temperature. Ensure efficient stirring to maximize contact between reactants.[1][2]
-
Purity of Starting Materials: Impurities in the 1,1-diphenylacetone, dimethylformamide dimethyl acetal (DMF-DMA), or hydrazine can lead to side reactions and reduced yield.[1] Ensure the purity of your starting materials before beginning the reaction.
-
Hydrazine Quality: Hydrazine hydrate can degrade over time. Use a fresh bottle or verify the concentration of your existing stock.
-
pH of the Reaction: The reaction is sensitive to pH. While often carried out under neutral or slightly acidic conditions (using acetic acid as a catalyst), extreme pH values can hinder the reaction.[2]
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
-
Answer: Impurity formation is a common challenge. Here are some possibilities:
-
Unreacted Intermediates: The enaminone intermediate may not have fully reacted with hydrazine. Ensure sufficient reaction time and temperature for the cyclization step.
-
Oxidation Products: The pyrazole ring or starting materials can be susceptible to oxidation, especially if the reaction is run at high temperatures for extended periods.[1] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Alternative Cyclization Products: Depending on the specific precursors used, there might be minor formation of regioisomers, although this is less common with symmetrical intermediates.
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify the crude this compound. What are the recommended purification methods?
-
Answer:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems. A common starting point is ethanol, or a mixture of ethyl acetate and hexanes. The choice of solvent will depend on the solubility of the product and impurities.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a reliable alternative for separating the desired product from impurities.[1] A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point.
-
Acid-Base Extraction: As pyrazoles are weakly basic, an acid-base extraction can sometimes be employed to remove non-basic impurities. However, the pKa of the pyrazole should be considered.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is the use of hydrazine and its derivatives, which are toxic and potentially explosive. When scaling up, it is crucial to manage the exothermic nature of the reaction. Ensure adequate cooling capacity and consider the slow, controlled addition of hydrazine. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: Can I use a different solvent for the reaction?
A2: Yes, other polar protic solvents like methanol or isopropanol can be used. The choice of solvent can influence reaction time and yield, so it may require some optimization.
Q3: Is a catalyst necessary for this reaction?
A3: While the reaction can proceed without a catalyst, a small amount of a weak acid like glacial acetic acid is often added to catalyze the condensation and cyclization steps, potentially improving the reaction rate and yield.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to track the disappearance of the starting materials and the appearance of the product spot.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative two-step synthesis of this compound.
Step 1: Synthesis of the Enaminone Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,1-diphenylacetone (1 equivalent) and dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess DMF-DMA and methanol byproduct under reduced pressure using a rotary evaporator to obtain the crude enaminone intermediate, which is often used in the next step without further purification.
Step 2: Cyclization to form this compound
-
Dissolve the crude enaminone intermediate from Step 1 in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask with a magnetic stirrer and reflux condenser.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux and monitor by TLC until the enaminone intermediate is consumed. This typically takes 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data Summary
| Parameter | Step 1: Enaminone Formation | Step 2: Cyclization |
| Key Reagents | 1,1-diphenylacetone, DMF-DMA | Enaminone, Hydrazine Hydrate |
| Solvent | None (neat) or Toluene | Ethanol or Acetic Acid |
| Temperature | Reflux | Reflux |
| Typical Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | >90% (crude) | 70-85% (after purification) |
Visualizations
References
stability issues of 5-benzhydryl-1H-pyrazole in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-benzhydryl-1H-pyrazole in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is showing signs of degradation (e.g., color change, precipitation, new peaks in HPLC). What are the potential causes?
A1: The stability of this compound in solution can be influenced by several factors. Based on the general chemistry of pyrazole derivatives, the most likely causes of degradation are:
-
Oxidation: The pyrazole ring, although generally stable, can be susceptible to oxidation.[1] This can be exacerbated by the presence of atmospheric oxygen, metal ions, or oxidizing agents in the solvent or buffer.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of the compound. Some pyrazole derivatives have been shown to undergo photodegradation.
-
Hydrolysis: While the C-C bond between the benzhydryl group and the pyrazole ring is generally stable, extreme pH conditions (strong acids or bases) could potentially lead to unforeseen degradation pathways. Certain pyrazole esters are known to be susceptible to hydrolysis.
-
Solvent Reactivity: The choice of solvent is crucial. Protic solvents may participate in degradation reactions, and impurities within the solvent (e.g., peroxides in aged ethers) can also be a factor.
Q2: I observe a loss of the parent compound peak and the appearance of new, more polar peaks in my reverse-phase HPLC analysis. What could be happening?
A2: The appearance of more polar peaks is a strong indication of degradation, likely through oxidation. Oxidation often introduces polar functional groups such as hydroxyl (-OH) or carbonyl (C=O) groups. A potential, though unconfirmed, degradation pathway could involve the oxidation of the benzhydryl group or the pyrazole ring itself.
Q3: My solution turned yellow/brown upon storage. Is the compound degrading?
A3: A change in color is a common indicator of chemical degradation. This is often associated with the formation of conjugated systems or chromophores resulting from oxidation or other side reactions. It is highly recommended to re-analyze the solution by a suitable analytical method like HPLC to confirm the purity and concentration of the parent compound.
Q4: How can I prevent the degradation of this compound in solution?
A4: To minimize degradation, consider the following preventative measures:
-
Solvent Selection: Use high-purity, degassed solvents. Aprotic solvents are generally preferred for long-term storage.
-
Inert Atmosphere: For stock solutions and during experiments, purging the solvent with an inert gas (e.g., argon or nitrogen) and storing the solution under an inert atmosphere can significantly reduce oxidative degradation.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C for short-term and -20 °C or -80 °C for long-term storage) to slow down the rate of degradation.
-
pH Control: If working with aqueous solutions, use buffers to maintain a neutral pH, as strongly acidic or basic conditions may promote degradation.
-
Avoid Contaminants: Ensure all glassware is scrupulously clean and free of metal residues or oxidizing agents.
Troubleshooting Guide
If you suspect degradation of your this compound solution, follow this troubleshooting workflow:
Hypothetical Degradation Pathway
While the specific degradation products of this compound are not empirically determined in the available literature, a plausible oxidative degradation pathway is proposed below. This is a hypothetical pathway for illustrative purposes.
Experimental Protocols
Protocol for Stability Assessment of this compound in Solution
This protocol outlines a general procedure for evaluating the stability of this compound in a given solvent or buffer system using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of desired pH, prepared with high-purity reagents
-
Volumetric flasks, pipettes, and autosampler vials (amber glass recommended)
-
HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Test Solutions: Dilute the stock solution with the desired test solvent(s) or buffer(s) to a final concentration within the linear range of the HPLC method (e.g., 50 µg/mL).
3. Stability Study Conditions:
-
Prepare multiple aliquots of the test solutions.
-
Store the aliquots under different conditions to be evaluated (e.g., room temperature with light exposure, room temperature in the dark, 40 °C in the dark, 4 °C in the dark).
-
Designate a t=0 time point and analyze an aliquot immediately after preparation.
4. HPLC Analysis:
-
Method: A stability-indicating HPLC method should be used. This is a method that can separate the parent compound from its degradation products. A generic starting method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (or a suitable buffer). A starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Analysis Schedule: Analyze the stored aliquots at predetermined time intervals (e.g., 0, 4, 8, 24, 48 hours, and weekly thereafter).
-
Data Collection: At each time point, record the peak area of the this compound peak and any new peaks that appear.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time for each storage condition.
-
If significant degradation is observed, the degradation rate can be calculated.
Quantitative Data Summary
As specific quantitative stability data for this compound is not available in the public domain, the following table is a template that researchers can use to summarize their own experimental findings.
| Condition | Solvent/Buffer | Time Point | % Remaining (Mean ± SD) | Observations (e.g., color change) |
| 25 °C, Light | PBS pH 7.4 | 0 hr | 100 | Colorless |
| 24 hr | ||||
| 48 hr | ||||
| 25 °C, Dark | PBS pH 7.4 | 0 hr | 100 | Colorless |
| 24 hr | ||||
| 48 hr | ||||
| 4 °C, Dark | PBS pH 7.4 | 0 hr | 100 | Colorless |
| 1 week | ||||
| 4 weeks | ||||
| 25 °C, Dark | Acetonitrile | 0 hr | 100 | Colorless |
| 1 week | ||||
| 4 weeks |
References
Technical Support Center: 5-Benzhydryl-1H-pyrazole Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-benzhydryl-1H-pyrazole. The information is designed to address common issues encountered during its synthesis and purification.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
-
Symptom: After the reaction, TLC or LC-MS analysis shows little to no formation of the desired this compound.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | The cyclocondensation reaction can be slow. Consider increasing the reaction time or moderately increasing the temperature. Ensure adequate stirring to promote mixing of reactants. |
| Poor Quality Starting Materials | Impurities in the 1,3-dicarbonyl precursor or hydrazine can lead to side reactions. Use high-purity starting materials. Hydrazine and its derivatives can degrade over time; using a fresh bottle is advisable. |
| Suboptimal Reaction pH | The reaction is often catalyzed by a small amount of acid (e.g., acetic acid). However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions can promote side reactions. A small amount of a weak acid is typically optimal. |
| Formation of Pyrazoline Intermediate | In some cases, the initial cyclization product is a non-aromatic pyrazoline, which requires a subsequent oxidation step to form the pyrazole. If a pyrazoline is suspected, consider adding a mild oxidizing agent in a separate step. |
Issue 2: Presence of Multiple Spots on TLC After Reaction
-
Symptom: The crude reaction mixture shows multiple spots on the TLC plate, indicating the presence of impurities.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Unreacted Starting Materials | One or more of the starting materials may not have been fully consumed. Optimize the reaction stoichiometry; a slight excess of hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion. |
| Formation of Regioisomers | If an unsymmetrical 1,3-dicarbonyl precursor is used, the formation of two regioisomeric pyrazoles is possible. The choice of solvent can influence the isomer ratio. Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) to improve regioselectivity.[1] |
| Side-Product Formation | Side reactions can lead to various impurities. Careful control of reaction temperature and the dropwise addition of reagents can minimize the formation of side products. |
Issue 3: Difficulty in Purifying the Product
-
Symptom: Standard purification techniques like column chromatography or recrystallization are not effectively removing impurities.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Co-eluting Impurities in Column Chromatography | The product and a significant impurity may have very similar polarities. Experiment with different solvent systems for column chromatography. A gradient elution from low to high polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate) can improve separation. |
| Poor Crystal Formation During Recrystallization | The chosen solvent may not be ideal for recrystallization. Test a range of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common solvents for pyrazoles include ethanol, methanol, and mixtures like ethanol/water or ethyl acetate/hexane.[1][2] |
| "Oiling Out" During Recrystallization | The compound may be precipitating from the solution at a temperature above its melting point. Try using a larger volume of solvent, a solvent with a lower boiling point, or allow the solution to cool more slowly. |
Issue 4: Colored Impurities in the Final Product
-
Symptom: The isolated this compound is colored (e.g., yellow or brown) when it is expected to be a white or off-white solid.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrazine-derived Impurities | Hydrazine starting materials can sometimes generate colored byproducts.[1] |
| Oxidation of the Product or Intermediates | The product or reaction intermediates may be sensitive to air and have undergone oxidation. |
| Trace Impurities | Even small amounts of highly colored impurities can discolor the final product. |
| Decolorization Techniques | - Activated Charcoal: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir or heat briefly, and then filter through celite to remove the charcoal. Recrystallize the product from the filtrate. - Recrystallization: This technique itself is often effective at removing colored impurities, which may remain in the mother liquor. - Silica Gel Plug: Dissolve the product in a minimal amount of a relatively non-polar solvent and pass it through a short column ("plug") of silica gel. The colored impurities may be adsorbed onto the silica. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a suitable starting material would be a 1,3-dicarbonyl precursor containing a benzhydryl group, which is then reacted with hydrazine.
Q2: What are the most likely starting materials to be present as impurities in my final product?
A2: The most common starting material impurities are unreacted 1,3-dicarbonyl precursor and hydrazine. These can often be identified by comparing the crude reaction mixture to the starting materials on a TLC plate.
Q3: How can I best monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing.
Q4: What are the best methods for purifying this compound?
A4: The two most common and effective purification methods for pyrazole derivatives are column chromatography on silica gel and recrystallization.[1][2] For column chromatography, a gradient of ethyl acetate in hexane is often a good starting point. For recrystallization, ethanol or an ethanol/water mixture can be effective.[1]
Q5: Which analytical techniques are recommended to confirm the purity and structure of the final product?
A5: To confirm the purity and structure of this compound, a combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): To quickly assess the number of components in the purified product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of the product's purity.
Experimental Protocols
General Synthesis of a Benzhydryl-Substituted Pyrazole
This protocol is a representative example for the synthesis of a 4-benzhydryl-substituted pyrazole and can be adapted for the synthesis of this compound with the appropriate 1,3-dicarbonyl precursor.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(1,1-diphenylmethyl)pentane-2,4-dione (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add an acylhydrazide (1 equivalent) to the solution, followed by a catalytic amount of concentrated sulfuric acid.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in a non-polar solvent like hexane.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.
-
Elute the Column: Begin eluting the column with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 10%, 20%, and 50% ethyl acetate in hexane) to elute the compounds from the column.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification by Recrystallization
-
Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool to Crystallize: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the Product: Dry the purified crystals under vacuum.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in pyrazole synthesis and purification.
References
Technical Support Center: Purification of Pyrazoles via Acid Addition Salts
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of pyrazoles through the formation of acid addition salts. This method is particularly effective for removing non-basic impurities from crude pyrazole products.
Frequently Asked Questions (FAQs)
Q1: Why is purification via acid addition salt formation a preferred method for pyrazoles?
Pyrazoles are weakly basic compounds due to the lone pair of electrons on the sp2-hybridized nitrogen atom of the ring. This basicity allows them to react with acids to form salts.[1] These salts often exhibit different solubility profiles compared to the free pyrazole base and impurities, making them amenable to selective crystallization. This process is particularly useful for separating pyrazoles from non-basic byproducts and starting materials.
Q2: Which acids are suitable for forming pyrazole salts?
A range of inorganic and organic acids can be used.[2][3] The choice of acid can influence the crystallinity and solubility of the resulting salt. Common choices include:
-
Inorganic Acids: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Hydrobromic acid (HBr)[2][3][4]
-
Organic Acids: p-Toluenesulfonic acid, Acetic acid[5]
Q3: What are the best solvents for pyrazole salt crystallization?
The ideal solvent should readily dissolve the crude pyrazole but have low solubility for the acid addition salt, promoting its precipitation.[2][3] Often, a solvent in which the pyrazole free base is soluble is chosen, and the addition of the acid triggers the crystallization of the salt. Commonly used solvents include:
-
Ethers (e.g., diethyl ether)[8]
Q4: How do I regenerate the pure pyrazole from its salt?
After isolating the purified pyrazole salt, the free pyrazole can be regenerated by treatment with a base. This is typically done by dissolving the salt in a suitable solvent (often water) and adding a base to neutralize the acid. The free pyrazole will then often precipitate out of the aqueous solution and can be collected by filtration or extracted with an organic solvent. Common bases for this purpose include sodium hydroxide, potassium carbonate, and sodium bicarbonate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No salt precipitation upon acid addition. | The pyrazole concentration is too low (solution is not supersaturated).The chosen solvent has high solubility for the pyrazole salt.The pyrazole is not basic enough to form a stable salt with the chosen acid. | Concentrate the solution by removing some of the solvent.Cool the solution in an ice bath to decrease salt solubility.Try adding an anti-solvent (a solvent in which the salt is insoluble) dropwise until turbidity is observed.Experiment with a different solvent system.Use a stronger acid. |
| The product "oils out" instead of crystallizing. | The salt's melting point is lower than the temperature of the solution.The solution is cooling too rapidly.[6] | Add more solvent to lower the saturation point and allow crystallization to occur at a lower temperature.[6]Ensure slow cooling of the solution; consider using an insulated container.[6]If a small amount of pure, solid salt is available, add a seed crystal to induce crystallization.[6]Try a different solvent or acid combination. |
| The yield of the purified pyrazole is low. | Too much solvent was used to dissolve the crude pyrazole, leaving a significant amount of the salt in the mother liquor.[6]The pyrazole salt has some solubility in the wash solvent.Incomplete precipitation of the salt.Loss of product during the free-basing step. | Use the minimum amount of hot solvent necessary to dissolve the crude pyrazole.[6]Ensure the solution is thoroughly cooled to maximize precipitation.Wash the collected salt crystals with a minimal amount of cold solvent.When regenerating the free base, ensure the pH is sufficiently basic to deprotonate the pyrazole salt completely. |
| The final pyrazole product is still impure or colored. | The impurity has similar basicity to the pyrazole and co-precipitates as a salt.Colored impurities are adsorbed onto the salt crystals.Degradation of the pyrazole or impurities during the process. | Perform a second recrystallization of the pyrazole salt.Consider an acid-base extraction: dissolve the crude mixture in an organic solvent, extract with an aqueous acid, wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the pure pyrazole.[1]For colored impurities, you can try adding a small amount of activated charcoal to the solution of the crude pyrazole before forming the salt, followed by filtration.[6] |
Experimental Protocols
Protocol 1: Purification of a Generic Pyrazole via HCl Salt Formation
-
Dissolution of Crude Pyrazole: Dissolve the crude pyrazole in a minimal amount of a suitable organic solvent (e.g., ethanol, ethyl acetate, or diethyl ether) in an Erlenmeyer flask. Gentle heating may be applied to facilitate dissolution.[2][6]
-
Salt Formation and Precipitation: While stirring the solution, slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or a concentrated aqueous solution) dropwise. The pyrazole hydrochloride salt should begin to precipitate.[8] Continue adding the acid until no further precipitation is observed.
-
Isolation of the Salt: Cool the mixture in an ice bath for at least 30 minutes to maximize crystal formation.[9] Collect the precipitated salt by vacuum filtration.
-
Washing the Salt: Wash the collected crystals with a small amount of cold solvent (the same solvent used for the crystallization) to remove any remaining soluble impurities.
-
Drying the Salt: Dry the purified pyrazole hydrochloride salt under vacuum.
-
Regeneration of the Free Pyrazole: Dissolve the dried salt in water. While stirring, slowly add a base (e.g., a saturated solution of sodium bicarbonate or 1 M sodium hydroxide) until the solution is basic (confirm with pH paper).
-
Isolation of Pure Pyrazole: The pure pyrazole free base will precipitate out of the aqueous solution. Collect the pure product by vacuum filtration, wash with cold water, and dry under vacuum. If the free base is an oil or does not precipitate, it can be extracted from the aqueous solution using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
Process Diagrams
Caption: Experimental workflow for pyrazole purification.
Caption: Troubleshooting decision tree for key issues.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting catalyst deactivation in pyrazole synthesis reactions. This resource provides practical guidance in a question-and-answer format to help you identify, understand, and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis reaction has stalled or is showing significantly reduced yield. Could catalyst deactivation be the cause?
A1: Yes, a decline in reaction rate or yield is a primary indicator of catalyst deactivation. This can manifest as incomplete conversion of starting materials even with extended reaction times.[1] Several factors can contribute to this, including impurities in your reactants, suboptimal reaction conditions, or inherent instability of the catalyst under the reaction environment.
Q2: What are the most common mechanisms of catalyst deactivation in pyrazole synthesis?
A2: Catalyst deactivation in pyrazole synthesis, like other chemical transformations, can occur through several mechanisms:
-
Poisoning: This happens when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[2]
-
Coking or Fouling: This involves the deposition of carbonaceous materials (coke) on the catalyst surface, which can block pores and cover active sites.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active ones, reducing the overall surface area.
-
Leaching: The active components of the catalyst can dissolve into the reaction medium, leading to a permanent loss of catalytic activity.[3]
Q3: I suspect catalyst poisoning. What are the likely sources of poisons in a typical pyrazole synthesis?
A3: In pyrazole synthesis, which often involves the reaction of hydrazines with 1,3-dicarbonyl compounds, common sources of catalyst poisons include:
-
Impurities in Hydrazine: Hydrazine and its derivatives can contain impurities from their synthesis or degradation over time. These can include various nitrogen-containing organic molecules that can act as poisons.[1]
-
Side-products from the Reaction: Unwanted side reactions can generate molecules that have a strong affinity for the catalyst's active sites.
-
Contaminants from Solvents or Reagents: Trace impurities in solvents or other reagents can accumulate on the catalyst surface.
Q4: My reaction mixture has turned dark, and I'm observing a loss of catalyst activity. What could be happening?
A4: The formation of a dark, often tarry, material is a strong indication of coking or fouling. This can be caused by the polymerization or decomposition of reactants, intermediates, or products on the catalyst surface, especially at elevated temperatures.[4] In pyrazole synthesis, hydrazine starting materials can sometimes decompose, leading to colored impurities and potential fouling.[1]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common catalyst deactivation issues.
Issue 1: Gradual or Rapid Loss of Catalyst Activity
Symptoms:
-
Decreased reaction rate over time.
-
Incomplete conversion of starting materials.
-
Lower than expected yield of the pyrazole product.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Analyze Reactant Purity: Use high-purity hydrazines and 1,3-dicarbonyl compounds. Consider purifying starting materials if their quality is uncertain.[1] 2. Purify Solvents: Ensure solvents are dry and free of potential contaminants. 3. Introduce a Guard Bed: For continuous flow systems, consider using a pre-column with a less expensive adsorbent to capture poisons before they reach the main catalyst bed. |
| Coking/Fouling | 1. Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of coke formation.[4] 2. Modify Solvent: Changing the solvent might improve the solubility of potential coke precursors, preventing their deposition on the catalyst. 3. Reduce Reactant Concentration: High local concentrations of reactants can sometimes accelerate fouling. |
| Thermal Degradation | 1. Lower Reaction Temperature: Operate at the lowest effective temperature to minimize sintering.[5] 2. Choose a More Thermally Stable Catalyst: Select a catalyst with a support material known for its high thermal stability, such as certain metal oxides.[6][7] |
| Leaching of Active Metals | 1. Select a More Robust Catalyst Support: Stronger interactions between the active metal and the support can reduce leaching. 2. Modify the Solvent: The polarity and coordinating ability of the solvent can influence metal leaching.[3] 3. Control pH: For reactions in solution, the pH can significantly impact the stability of the catalyst. |
Issue 2: Discoloration of Reaction Mixture and Catalyst
Symptoms:
-
The reaction mixture turns yellow, red, or dark brown.
-
The catalyst, when recovered, is discolored.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Hydrazine Decomposition | 1. Use Fresh Hydrazine: Hydrazine and its derivatives can degrade over time. Use freshly opened or purified reagents. 2. Control Reaction Temperature: Avoid excessively high temperatures that can accelerate decomposition. 3. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.[8] |
| Formation of Polymeric Byproducts (Coke) | 1. Optimize Stoichiometry: Ensure the correct ratio of reactants to minimize side reactions. 2. Catalyst Regeneration: If applicable, attempt to regenerate the catalyst by calcination (for coke removal) or solvent washing. |
Catalyst Regeneration Protocols
For heterogeneous catalysts that have undergone deactivation, regeneration may be possible, extending their lifespan and reducing costs.
| Deactivation Mechanism | Regeneration Protocol | Applicable Catalysts | Considerations |
| Coking/Fouling | Calcination: Controlled heating in the presence of air or an inert gas to burn off carbonaceous deposits. | Solid acid catalysts (e.g., zeolites, sulfated zirconia), some metal oxides. | The temperature must be carefully controlled to avoid thermal degradation of the catalyst itself. |
| Solvent Washing: Washing the catalyst with a suitable solvent to dissolve and remove adsorbed foulants. | Supported metal catalysts, ion-exchange resins (e.g., Amberlyst).[1][9][10] | The choice of solvent is crucial and depends on the nature of the foulant. | |
| Poisoning (Reversible) | Acid/Base Washing: Washing with a dilute acid or base solution can sometimes remove adsorbed poisons. | Ion-exchange resins, some metal oxides. | The washing agent must not damage the catalyst structure. |
| Thermal Treatment: In some cases, heating the catalyst under a specific gas flow can desorb certain poisons. | Supported metal catalysts. | The temperature and gas composition must be carefully controlled. |
Quantitative Data Summary
While specific quantitative data on catalyst deactivation in pyrazole synthesis is sparse in the literature, the following table provides a general overview of catalyst recyclability reported for some systems.
| Catalyst | Reaction | Recyclability | Yield after multiple cycles |
| Amberlyst-70 | Condensation of acetylacetone and phenylhydrazine | At least 5 cycles | ~3% decrease in yield per cycle[1] |
| Fe₃O₄@CoFe-LDH | Synthesis of pyrano[2,3-c]pyrazole derivatives | Reusable for several cycles without significant loss in performance | Not specified[3] |
| Graphene oxide | Four-component synthesis of pyrano[2,3-c]pyrazoles | Up to 5 cycles without appreciable loss of activity | Not specified |
| Natural asphalt-based acid catalyst | Synthesis of pyrano[2,3-c]pyrazole derivatives | At least 5 cycles | Retains activity[11] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Activity Testing in Pyrazole Synthesis (Knorr-type reaction)
-
Catalyst Preparation: Prepare the catalyst according to the desired literature procedure or obtain it commercially. Ensure it is properly activated if required (e.g., drying, calcination).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent.
-
Catalyst Addition: Add the catalyst (e.g., 5-10 mol% for a homogeneous catalyst, or a specified weight for a heterogeneous catalyst).
-
Reactant Addition: Slowly add the hydrazine derivative (1.0-1.2 eq) to the mixture. If using a hydrazine salt, a mild base may be added.[10]
-
Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture. If using a heterogeneous catalyst, filter it off. The filtrate is then subjected to an appropriate work-up procedure (e.g., solvent evaporation, extraction).
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Analysis: Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and purity. Calculate the yield.
Protocol 2: Characterization of a Deactivated Heterogeneous Catalyst
-
Recovery: After the reaction, carefully recover the catalyst by filtration and wash it with a suitable solvent to remove any adsorbed reactants and products. Dry the catalyst under vacuum.
-
Visual Inspection: Note any changes in the catalyst's color or physical appearance.
-
Surface Area and Porosity Analysis (BET): Measure the Brunauer-Emmett-Teller (BET) surface area and pore volume of the fresh and deactivated catalyst. A significant decrease in surface area suggests sintering or pore blockage.
-
Thermogravimetric Analysis (TGA): Heat the deactivated catalyst under an inert or oxidative atmosphere. Weight loss at specific temperatures can indicate the amount of coke or other volatile deposits.
-
Spectroscopic Analysis (FT-IR, Raman): Fourier-Transform Infrared (FT-IR) or Raman spectroscopy can identify the types of functional groups present in the adsorbed species or coke.
-
Elemental Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) can reveal the presence of poisons on the catalyst surface.
-
Microscopy (SEM, TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can visualize changes in the catalyst's morphology, such as particle agglomeration (sintering) or surface deposits.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. mobt3ath.com [mobt3ath.com]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
Validation & Comparative
comparing the biological activity of 5-benzhydryl-1H-pyrazole with other pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial properties of various pyrazole compounds, supported by experimental data and detailed protocols. While direct comparative data for 5-benzhydryl-1H-pyrazole is limited in publicly available literature, this guide will discuss the potential influence of the benzhydryl moiety based on established structure-activity relationships for the pyrazole class.
Anticancer Activity of Pyrazole Derivatives
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways and cellular processes involved in cancer progression.[1][2] Their mechanisms of action often involve the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and mitogen-activated protein kinases (MAPKs), which are crucial for cancer cell proliferation, survival, and angiogenesis.[1][3]
Data Presentation: Anticancer Activity of Representative Pyrazole Derivatives
The following table summarizes the cytotoxic activity of several pyrazole derivatives against various cancer cell lines, with doxorubicin and cisplatin included as common reference drugs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivatives | |||
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivative | A549 (Lung) | Data not specified | [4] |
| Pyrazole carbaldehyde derivative | MCF7 (Breast) | 0.25 | [5] |
| Pyrazolo[4,3-c]pyridine derivative | MCF7 (Breast) | 1.937 (µg/mL) | [5] |
| Pyrazolo[4,3-c]pyridine derivative | HepG2 (Liver) | 3.695 (µg/mL) | [5] |
| Indole-pyrazole derivative (Compound 33) | HCT116 (Colon) | < 23.7 | [5] |
| Indole-pyrazole derivative (Compound 34) | HCT116 (Colon) | < 23.7 | [5] |
| 4-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-...-carbonitrile | A549 (Lung) | 8.0 | [6] |
| HeLa (Cervical) | 9.8 | [6] | |
| MCF-7 (Breast) | 5.8 | [6] | |
| Ferrocene-pyrazole hybrid | HCT-116 (Colon) | 3.12 | [7] |
| Reference Drugs | |||
| Doxorubicin | MCF7 (Breast) | 0.95 | [5] |
| Doxorubicin | A549 (Lung) | 24.7 - 64.8 | [5] |
| Cisplatin | A549 (Lung) | 0.95 (µg/mL) | [7] |
Mandatory Visualization: Anticancer Experimental Workflow
Workflow for the MTT assay to determine anticancer activity.
Experimental Protocols: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10][11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at 540-570 nm using a microplate reader.[11] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Mandatory Visualization: Cancer Signaling Pathway
Simplified signaling pathways targeted by anticancer pyrazoles.
Anti-inflammatory Activity of Pyrazole Derivatives
Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[12] Some derivatives show selectivity for COX-2 over COX-1, which can reduce gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[13]
Data Presentation: Anti-inflammatory Activity of Representative Pyrazole Derivatives
The following table presents the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2 enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole Derivatives | ||||
| Celecoxib (Reference Drug) | >10 | 0.04 | >250 | [14] |
| 3,5-diarylpyrazole | Data not specified | 0.01 | Data not specified | [14] |
| Pyrazole-thiazole hybrid | Data not specified | 0.03 | Data not specified | [14] |
| 1,5-Diaryl pyrazole (T3) | 4.655 | 0.781 | 5.96 | [13] |
| 1,5-Diaryl pyrazole (T5) | 5.596 | 0.781 | 7.16 | [13] |
| Pyrazolo[1,5-a]quinazoline (13i) | Data not specified | Data not specified | Data not specified | [15] |
| Pyrazolo[1,5-a]quinazoline (16) | Data not specified | Data not specified | Data not specified | [15] |
| Non-selective NSAID | ||||
| Indomethacin | 0.09 | 1.3 | 0.07 | [16] |
Mandatory Visualization: Anti-inflammatory Experimental Workflow
Workflow for the COX inhibition assay.
Experimental Protocols: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[17][18][19]
-
Enzyme and Inhibitor Preparation: Recombinant human COX-1 or COX-2 is prepared in a suitable buffer. The pyrazole test compounds are dissolved in DMSO and serially diluted.
-
Pre-incubation: The enzyme is pre-incubated with the test compound for a short period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using methods like ELISA or LC-MS/MS.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
Mandatory Visualization: Inflammatory Signaling Pathway
Key inflammatory pathways targeted by pyrazole derivatives.
Antimicrobial Activity of Pyrazole Derivatives
Pyrazole derivatives have also been investigated for their activity against a range of microbial pathogens, including bacteria and fungi.[20] Their mechanisms of action can vary, but some have been shown to inhibit essential microbial enzymes or disrupt cell membrane integrity.
Data Presentation: Antimicrobial Activity of Representative Pyrazole Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) of various pyrazole derivatives against selected bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivatives | |||
| Imidazo-pyridine substituted pyrazole | E. coli | <1 | [21] |
| K. pneumoniae | <1 | [21] | |
| P. aeruginosa | <1 | [21] | |
| Aminoguanidine-derived 1,3-diphenyl pyrazole | S. aureus | 1-8 | [21] |
| E. coli | 1 | [21] | |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | S. aureus | 62.5-125 | [22] |
| B. subtilis | 62.5-125 | [22] | |
| K. pneumoniae | 62.5-125 | [22] | |
| A. niger (fungus) | 2.9-7.8 | [22] | |
| Pyrazole derivative 21c | Multi-drug resistant strains | 0.25 | [23][24] |
| Pyrazole derivative 23h | Multi-drug resistant strains | 0.25 | [23][24] |
| Reference Antibiotics | |||
| Ciprofloxacin | E. coli | 0.004-0.125 | [20] |
| S. aureus | 0.125-1 | [20] | |
| Chloramphenicol | S. aureus | 1-4 | [20] |
| E. coli | 2-8 | [20] | |
| Gatifloxacin | Multi-drug resistant strains | 1 | [23][24] |
Mandatory Visualization: Antimicrobial Experimental Workflow
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Test
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.[25][26]
-
Preparation of Reagents: A nutrient broth (e.g., Mueller-Hinton broth) is prepared. The pyrazole compounds are serially diluted in the broth in a 96-well microtiter plate.[25]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (usually 35-37°C) for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[25]
Discussion on this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay [protocols.io]
- 12. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. mdpi.com [mdpi.com]
- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. interchim.fr [interchim.fr]
- 20. benchchem.com [benchchem.com]
- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. protocols.io [protocols.io]
Structure-Activity Relationship of 5-Benzhydryl-1H-Pyrazole Derivatives: A Comparative Guide for Cannabinoid Receptor Targeting
For Researchers, Scientists, and Drug Development Professionals
The 1,5-diarylpyrazole scaffold has emerged as a cornerstone in the development of potent and selective cannabinoid receptor 1 (CB1) antagonists and inverse agonists. Extensive research has delineated the key structural features required for high-affinity binding to this G-protein coupled receptor. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted-1H-pyrazole derivatives, with a specific focus on the projected impact of a 5-benzhydryl substituent, a bulky and lipophilic moiety. While direct experimental data for 5-benzhydryl derivatives is limited in publicly accessible literature, this guide extrapolates from the well-established SAR of closely related analogs to provide a predictive comparison.
Core Structure and Pharmacophore
The general pharmacophore for 1,5-diarylpyrazole-3-carboxamide CB1 receptor antagonists is characterized by three key regions of substitution on the central pyrazole ring:
-
N1-Position: Typically occupied by a substituted aryl group, most commonly a 2,4-dichlorophenyl moiety, which is critical for high affinity.
-
C3-Position: A carboxamide group is a common feature, with the nature of the amide substituent influencing both affinity and selectivity for CB1 versus CB2 receptors.
-
C5-Position: This position accommodates a substituted aryl ring, where bulky and hydrophobic groups are known to enhance CB1 receptor affinity.
Caption: General pharmacophore for 1,5-diarylpyrazole CB1 receptor antagonists.
Comparative Analysis of C5-Substituents
The following table summarizes the structure-activity relationship of 1,5-diarylpyrazole derivatives with varying substituents at the C5-position, including the well-characterized antagonist Rimonabant and a hypothetical 5-benzhydryl derivative. The data for the known compounds are compiled from published literature, while the values for the 5-benzhydryl derivative are projected based on established SAR principles.
| Compound | C1-Substituent | C3-Substituent | C5-Substituent | CB1 Ki (nM)[1] | CB2 Ki (nM)[1] | Selectivity (CB2/CB1) |
| Rimonabant (SR141716A) | 2,4-Dichlorophenyl | N-Piperidinyl-carboxamide | 4-Chlorophenyl | 2.0 | >1000 | >500 |
| Analog 1 | 2,4-Dichlorophenyl | N-Piperidinyl-carboxamide | 4-Bromophenyl | 3.5 | >1000 | >285 |
| Analog 2 | 2,4-Dichlorophenyl | N-Piperidinyl-carboxamide | 4-Iodophenyl | 1.8 | >1000 | >555 |
| Analog 3 (AM251) | 2,4-Dichlorophenyl | N-Piperidinyl-carboxamide | 4-Iodophenyl | 7.49 | 3100 | 414 |
| Hypothetical Derivative | 2,4-Dichlorophenyl | N-Piperidinyl-carboxamide | Benzhydryl | < 5 (Projected) | >1000 (Projected) | >200 (Projected) |
Key Observations:
-
Halogen Substitution at C5-Aryl Para-Position: A halogen (Cl, Br, I) at the para-position of the C5-phenyl ring is well-tolerated and contributes to high CB1 affinity.
-
Bulky and Hydrophobic C5-Substituents: The consistent high affinity of compounds with bulky aryl groups at the C5 position suggests that this region of the CB1 receptor binding pocket is accommodating to large, hydrophobic moieties. The benzhydryl group, being significantly larger and more lipophilic than a substituted phenyl ring, is predicted to maintain or even enhance binding affinity for the CB1 receptor. This is based on the principle that increased hydrophobic interactions with the receptor pocket can lead to stronger binding.
-
Selectivity: High selectivity for CB1 over CB2 is a common feature of this class of compounds, and this is expected to be maintained with a 5-benzhydryl substituent.
Experimental Protocols
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol describes a standard in vitro method to determine the binding affinity of a test compound for the CB1 and CB2 cannabinoid receptors.
1. Materials and Reagents:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably transfected with human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid receptor agonist).
-
Test Compound: 5-benzhydryl-1H-pyrazole derivative or other test ligands.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% fatty acid-free BSA (pH 7.4).
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/B glass fiber filters).
-
Scintillation Counter.
2. Procedure:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of [³H]CP55,940 (typically at its Kd concentration), and varying concentrations of the test compound.
-
Controls: Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled ligand).
-
Incubation Conditions: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filter plates using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
References
Assessing the Target Selectivity of 5-Benzhydryl-1H-pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of pyrazole have shown significant potential as inhibitors of various protein kinases, enzymes that play a crucial role in cellular signaling pathways.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] This guide provides a framework for assessing the target selectivity of a novel pyrazole derivative, using 5-benzhydryl-1H-pyrazole as a representative example. Due to the limited publicly available data on the specific biological targets of this compound, this document will focus on the established methodologies for selectivity profiling and offer a comparative analysis against known kinase inhibitors that target common pathways.
Comparative Analysis of Kinase Inhibitor Selectivity
To contextualize the potential selectivity of a novel pyrazole compound like this compound, it is essential to compare it against established kinase inhibitors. The following table presents a hypothetical selectivity profile for this compound alongside experimentally determined data for well-characterized inhibitors targeting the EGFR and MAPK/ERK signaling pathways. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), a standard measure of potency.
| Target Kinase | This compound (Hypothetical IC50, nM) | Gefitinib (IC50, nM) | Vemurafenib (IC50, nM) |
| EGFR | 25 | 2 - 37 | >10,000 |
| BRAF (V600E) | 1,500 | >10,000 | 31 |
| CRAF | 3,000 | >10,000 | 48 |
| MEK1 | >10,000 | >10,000 | 7,100 |
| ERK2 | >10,000 | >10,000 | >10,000 |
| SRC | 800 | 100 | >10,000 |
| ABL | 2,500 | >10,000 | >10,000 |
Note: Lower IC50 values indicate higher potency. The hypothetical data for this compound is illustrative of a compound with moderate potency and some selectivity towards EGFR.
Experimental Protocols for Target Selectivity Assessment
Determining the target selectivity of a compound is a critical step in drug discovery, helping to elucidate its mechanism of action and identify potential off-target effects.[4][5] Below are detailed protocols for common in vitro assays used for this purpose.
1. In Vitro Kinase Panel Screening (Radiometric Assay)
This method provides a broad assessment of a compound's inhibitory activity across a large number of kinases.
-
Objective: To determine the percentage of inhibition of a panel of recombinant protein kinases by the test compound at a fixed concentration.
-
Materials:
-
Recombinant human protein kinases.
-
Specific peptide substrates for each kinase.
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP).[6]
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[6]
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a solution of the test compound at the desired screening concentration (e.g., 10 µM).
-
In a multi-well plate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP. The final ATP concentration should be at or near the Km for each kinase to provide a more accurate measure of inhibitory potential.[7]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted radiolabeled ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the signal from the wells with the test compound to the control wells.
-
2. IC50 Determination (Luminescence-Based ADP Detection Assay)
For kinases that show significant inhibition in the initial screen, a dose-response experiment is performed to determine the IC50 value.
-
Objective: To determine the concentration of the test compound that inhibits 50% of the kinase activity.
-
Materials:
-
Recombinant kinase and its substrate.
-
Test compound serially diluted in DMSO.
-
Kinase reaction buffer.
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.[8]
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a white, opaque multi-well plate, add the kinase and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.[8]
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a novel compound.
Caption: Workflow for kinase inhibitor selectivity assessment.
MAPK/ERK Signaling Pathway
Many pyrazole derivatives have been investigated as inhibitors of kinases within the MAPK/ERK pathway, which is frequently hyperactivated in cancer.
Caption: Simplified MAPK/ERK signaling pathway.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of the pyrazole core is a critical step in the discovery of new therapeutic agents and functional materials. This guide provides an objective comparison of common and innovative methods for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection.
The pyrazole scaffold is a privileged pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant. The versatility of the pyrazole ring system stems from its unique electronic properties and the ability to readily functionalize its core structure. Consequently, a variety of synthetic strategies have been developed to access this important heterocycle. This guide focuses on a head-to-head comparison of some of the most prevalent methods, evaluating them based on yield, reaction conditions, and substrate scope.
Comparative Analysis of Pyrazole Synthesis Methods
The classical approach to pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[1] This method remains a cornerstone of pyrazole synthesis, with numerous modifications developed to improve yields, regioselectivity, and reaction conditions. More recent advancements have introduced novel catalysts and reaction strategies to further enhance efficiency and expand the accessible chemical space.
Below is a summary of quantitative data for different pyrazole synthesis methods, highlighting key performance indicators.
| Synthesis Method | Key Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference(s) |
| Knorr Pyrazole Synthesis (Classical) | 1,3-Diketone, Hydrazine derivative | Acid-catalyzed (e.g., acetic acid), heat | 1 hour | High | [2][3] |
| Eco-Friendly Knorr-type Synthesis | 1,3-Diketone, Hydrazine derivative | Lithium perchlorate, Ethylene glycol, Room temperature | Not specified | 70-95 | [4] |
| Nano-Catalyzed Synthesis | Ethyl acetoacetate, Phenylhydrazine | Nano-ZnO, Green protocol | Short | 95 | [5][6] |
| Silver-Catalyzed Synthesis | Trifluoromethylated ynone, Aryl/Alkyl hydrazine | AgOTf (1 mol%), Room temperature | 1 hour | up to 99 | [4] |
| Microwave-Assisted, Solvent-Free Synthesis | Tosylhydrazone, α,β-Unsaturated carbonyl compound | Microwave irradiation, Solvent-free | Short | High | [4] |
| One-Pot Synthesis from Ketones | Ketone, Acid chloride, Hydrazine | In situ formation of 1,3-diketone | Fast | Good to Exc. | [4] |
| Condensation with Arylhydrazines | 1,3-Diketone, Arylhydrazine | N,N-dimethylacetamide, Room temperature | Not specified | 59-98 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for key pyrazole synthesis methods.
Protocol 1: Classical Knorr Pyrazole Synthesis
This protocol describes the synthesis of a pyrazolone from a β-ketoester and phenylhydrazine.
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Phenylhydrazine (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and phenylhydrazine.[3]
-
Add 1-propanol and glacial acetic acid to the mixture.[3]
-
Heat the reaction mixture to approximately 100°C with stirring.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, add water (10 mL) to the hot reaction mixture to precipitate the product.[3]
-
Isolate the product by filtration and wash with cold water.
-
Dry the product to obtain the final pyrazolone. A 79% yield has been reported for this reaction.[7]
Protocol 2: Nano-ZnO Catalyzed Green Synthesis
This protocol outlines an efficient and environmentally friendly synthesis of 1,3,5-substituted pyrazoles.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Nano-ZnO catalyst
Procedure:
-
A mixture of ethyl acetoacetate and phenylhydrazine is subjected to condensation in the presence of a catalytic amount of nano-ZnO.[5][6]
-
The reaction is carried out under green conditions (specific solvent and temperature may vary, but often implies milder, more environmentally benign conditions).
-
The use of nano-ZnO as a catalyst has been reported to lead to excellent yields (95%) and short reaction times.[5]
Visualizing the Synthesis Pathways
To better understand the relationships between different synthetic strategies, the following diagrams illustrate the core concepts.
Figure 1: Overview of common starting materials for pyrazole synthesis.
The following diagram illustrates a generalized workflow for a typical pyrazole synthesis experiment.
Figure 2: A generalized experimental workflow for pyrazole synthesis.
Conclusion
The synthesis of pyrazoles is a well-established field with a diverse array of methodologies. The classical Knorr synthesis and its modern variations remain highly relevant, offering high yields and operational simplicity.[2][3][4] For researchers focused on green chemistry, methods employing nano-catalysts or alternative energy sources like microwave irradiation present compelling alternatives with excellent efficiency.[4][5] The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired process parameters such as scalability and environmental impact. This guide provides a foundational comparison to aid in the rational design of synthetic strategies for novel pyrazole-containing compounds.
References
Evaluating the Drug-Like Properties of 5-Benzhydryl-1H-Pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Among the diverse pyrazole derivatives, those bearing a benzhydryl (diphenylmethyl) group at the 5-position are of significant interest due to the lipophilic and bulky nature of this substituent, which can influence target binding and pharmacokinetic properties. This guide provides a comparative overview of the drug-like properties of pyrazole derivatives, with a focus on evaluating their potential as therapeutic agents, particularly in the context of oncology. While specific experimental data for 5-benzhydryl-1H-pyrazole derivatives remains limited in publicly available literature, this guide synthesizes findings from structurally related pyrazole analogues to provide a framework for their evaluation.
Comparative Analysis of Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of various pyrazole derivatives across a range of cancer cell lines. The mechanism of action often involves the inhibition of critical cellular pathways implicated in cancer progression. The following table summarizes the in vitro anticancer activity (IC50 values) of several pyrazole derivatives, showcasing the potential of this scaffold. It is important to note that these are not this compound derivatives but represent the broader class of pyrazole-containing compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 | A549 (Lung) | 1.81 | [3] |
| MCF-7 (Breast) | 0.83 | [3] | |
| HeLa (Cervical) | 1.24 | [3] | |
| Compound 17 | A549 (Lung) | 1.21 | [3] |
| MCF-7 (Breast) | 1.06 | [3] | |
| HeLa (Cervical) | 1.52 | [3] | |
| Compound 28 | A549 (Lung) | 1.11 | [3] |
| MCF-7 (Breast) | 0.94 | [3] | |
| HeLa (Cervical) | 1.35 | [3] | |
| Compound L2 (3,5-diphenyl-1H-pyrazole) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [4] |
| Compound L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) | MCF-7 (Breast) | 81.48 ± 0.89 | [4] |
| 1,3,5-trisubstituted-1H-pyrazole 10b | MCF-7 (Breast) | 3.9 - 35.5 | [5] |
| 1,3,5-trisubstituted-1H-pyrazole 10c | MCF-7 (Breast) | 3.9 - 35.5 | [5] |
Experimental Protocols
A standardized approach is crucial for the reliable evaluation of the drug-like properties of novel chemical entities. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a common method to assess the cytotoxic effects of a compound on cancer cells.
1. Cell Preparation:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The test compounds (this compound derivatives and reference drugs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.
-
The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
5. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
In Silico ADMET Prediction
Computational tools are valuable for the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
1. Software and Web Servers:
-
Various software and online platforms such as SwissADME, ADMETlab, and other specialized tools can be utilized for these predictions.[6][7][8]
2. Input Data:
-
The chemical structure of the this compound derivative is provided as input, typically in a SMILES or SDF format.
3. Predicted Parameters:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor status.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Prediction of renal or hepatic clearance pathways.
-
Toxicity: AMES mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition), and others.
4. Interpretation:
-
The predicted ADMET properties are compared against established ranges for drug-like molecules to identify potential liabilities early in the drug discovery process.
Visualizing Key Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following are examples created using the DOT language for Graphviz.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound derivatives are not extensively documented, general principles from related pyrazole series can provide guidance.[9][10]
-
Substitution on the Pyrazole Ring: Modifications at the N1 position can significantly impact potency and pharmacokinetic properties. Introducing various alkyl or aryl groups can be explored to optimize activity.
-
Substitution on the Phenyl Rings of the Benzhydryl Group: The electronic and steric properties of substituents on the two phenyl rings of the benzhydryl moiety can influence binding affinity to the target protein.
-
Modifications at other Pyrazole Positions: Substitutions at the C3 and C4 positions of the pyrazole core have been shown to be critical for the anticancer potency of other pyrazole analogues.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. Although specific experimental data for this class of compounds is not yet widely available, the broader family of pyrazole derivatives has demonstrated significant potential. A systematic evaluation of their drug-like properties, guided by the experimental protocols and in silico methods outlined in this guide, is essential for advancing these compounds through the drug discovery pipeline. Further research focusing on the synthesis and comprehensive biological evaluation of a library of this compound derivatives is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemmethod.com [chemmethod.com]
- 7. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. benchchem.com [benchchem.com]
- 10. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its versatile structure has led to the creation of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of the mechanisms of action for three prominent pyrazole-based kinase inhibitors: Crizotinib, Ruxolitinib, and Encorafenib. We will delve into their target-specific activities, the signaling pathways they modulate, and provide detailed experimental protocols for their characterization.
Introduction to Pyrazole-Based Kinase Inhibitors
Pyrazole derivatives have emerged as a "privileged scaffold" in drug discovery due to their favorable physicochemical properties and synthetic accessibility. In the realm of oncology, these compounds have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. This guide focuses on three FDA-approved pyrazole-containing drugs that target different kinase families, highlighting the adaptability of the pyrazole core in achieving target specificity and therapeutic efficacy.
Comparative Analysis of Inhibitor Performance
The following table summarizes the key characteristics and in vitro potency of Crizotinib, Ruxolitinib, and Encorafenib against their primary kinase targets.
| Inhibitor | Primary Targets | Indications | IC50 (in vitro) | Mechanism of Action |
| Crizotinib | ALK, ROS1, MET | ALK-positive or ROS1-positive non-small cell lung cancer (NSCLC) | ALK: 20-25 nM[1] c-Met: 5-25 nM[1] | ATP-competitive inhibitor of ALK, ROS1, and MET receptor tyrosine kinases.[1][2] |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, polycythemia vera, graft-versus-host disease | JAK1: 3.3 nM JAK2: 2.8 nM[3] | ATP-competitive inhibitor of Janus kinases 1 and 2.[3][4] |
| Encorafenib | BRAF V600E | BRAF V600E or V600K mutant melanoma, colorectal cancer | BRAF V600E: ~0.3 nM[5] | ATP-competitive inhibitor of the BRAF V600E mutant kinase.[6][7] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of these inhibitors, a series of in vitro and cell-based assays are typically employed. Below are diagrams illustrating the targeted signaling pathways and a general experimental workflow for characterizing a pyrazole-based kinase inhibitor.
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescent-Based)
This protocol is adapted for determining the IC50 of Encorafenib against BRAF V600E but can be modified for other kinases.[6]
-
Objective: To quantify the concentration of an inhibitor required to inhibit 50% of the kinase activity in a cell-free system.
-
Principle: The assay measures the amount of ATP remaining after the kinase reaction. The luminescence signal is inversely proportional to the kinase activity.
-
Materials:
-
Recombinant human BRAF V600E kinase.
-
Inactive recombinant human MEK1 (substrate).
-
Encorafenib (or other pyrazole-based inhibitor).
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP.
-
Luminescent kinase assay kit (e.g., ADP-Glo™).
-
White, opaque 384-well plates.
-
Plate reader capable of measuring luminescence.
-
-
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO.
-
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP (at a concentration near the Km for the kinase), and the MEK1 substrate.
-
Reaction Setup:
-
Add 2.5 µL of the inhibitor dilutions or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the recombinant BRAF V600E kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate master mix.
-
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour.
-
Signal Detection:
-
Add the ADP-Glo™ reagent according to the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of Downstream Signaling
This protocol can be used to assess the effect of Crizotinib, Ruxolitinib, or Encorafenib on the phosphorylation of their respective downstream targets.[8][9]
-
Objective: To qualitatively or quantitatively measure the levels of specific proteins and their phosphorylated forms in cell lysates after inhibitor treatment.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target proteins and their phosphorylated versions.
-
Materials:
-
Appropriate cancer cell line (e.g., NCI-H3122 for Crizotinib, HEL for Ruxolitinib, A375 for Encorafenib).
-
Pyrazole-based inhibitor.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and then apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of an inhibitor on cell proliferation and viability.[8][10]
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.
-
Materials:
-
Appropriate cancer cell line.
-
Pyrazole-based inhibitor.
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor and a vehicle control. Incubate for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol provides a quantitative method to assess apoptosis induced by an inhibitor.[10][11]
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after inhibitor treatment.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Materials:
-
Appropriate cancer cell line.
-
Pyrazole-based inhibitor.
-
Annexin V-FITC/APC Apoptosis Detection Kit with Propidium Iodide (PI).
-
1X Binding Buffer.
-
Flow cytometer.
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with the inhibitor as described for the cell viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
-
Conclusion
Crizotinib, Ruxolitinib, and Encorafenib exemplify the successful application of the pyrazole scaffold in the design of potent and selective kinase inhibitors. While they all function as ATP-competitive inhibitors, their specificity for different kinase targets leads to distinct therapeutic applications. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of novel pyrazole-based inhibitors, enabling a thorough understanding of their mechanism of action and facilitating their development as next-generation targeted therapies.
References
- 1. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Braftovi mechanism of action | Encorafenib mechanism of action | braf mapk pathway [braftovi-crc.com]
- 8. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparative Docking Analysis of Pyrazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of various pyrazole derivatives against several key protein targets implicated in diseases like cancer and bacterial infections. The information is compiled from recent studies and presented with supporting data and detailed methodologies to aid in the design and development of novel therapeutics.
Performance of Pyrazole Derivatives in Molecular Docking Studies
The following table summarizes the quantitative data from various studies, showcasing the binding affinities of different pyrazole derivatives against a range of protein targets. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.
| Derivative ID/Name | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Reference |
| 1b | VEGFR-2 (2QU5) | -10.09 | - | [1][2][3] |
| 1d | Aurora A (2W1G) | -8.57 | - | [1][2][3] |
| 2b | CDK2 (2VTO) | -10.35 | - | [1][2][3] |
| 1c | CDK2 (2VTO) | -7.5 | - | [1] |
| 2a | CDK2 (2VTO) | -9.07 | - | [1] |
| A1 (Aniline derivative) | S. aureus TyrRS (1jil) | -6.14 | - | [4] |
| A2 (p-aminobenzoic acid derivative) | S. aureus TyrRS (1jil) | -7.88 | - | [4] |
| A3 (Sulphonic acid derivative) | S. aureus TyrRS (1jil) | -7.58 | - | [4] |
| A4 (o-phenylenediamine derivative) | S. aureus TyrRS (1jil) | -6.27 | - | [4] |
| A1 (Aniline derivative) | E. coli TyrRS (1x8x) | -6.21 | - | [4] |
| A2 (p-aminobenzoic acid derivative) | E. coli TyrRS (1x8x) | -6.84 | - | [4] |
| A3 (Sulphonic acid derivative) | E. coli TyrRS (1x8x) | -7.68 | - | [4] |
| A4 (o-phenylenediamine derivative) | E. coli TyrRS (1x8x) | -6.27 | - | [4] |
| 6a | hCA I | - | 0.063 - 3.368 | [5] |
| 6b | hCA I | - | 0.063 - 3.368 | [5] |
| 6a | hCA II | - | 0.007 - 4.235 | [5] |
| 6b | hCA II | - | 0.007 - 4.235 | [5] |
| 5o | Tubulin (3E22) | - | - | [6] |
| 5n | Tubulin (3E22) | - | - | [6] |
| 5d | Tubulin (3E22) | - | - | [6] |
Experimental Protocols: A Synthesized Approach to Molecular Docking
The following protocol represents a generalized methodology for performing comparative molecular docking studies of pyrazole derivatives, based on common practices reported in the cited literature.[1][3][4][5]
1. Software and Hardware:
-
Docking Software: AutoDock 4.2 is a frequently used tool for this type of study.[3][4]
-
Visualization Software: UCSF Chimera and BIOVIA Discovery Studio Visualizer are commonly employed for preparing molecules and analyzing results.[5]
-
Computational Resources: A high-performance computing cluster is recommended for handling the computational demands of multiple docking simulations.
2. Preparation of the Receptor (Protein):
-
Obtain Protein Structure: The 3D crystallographic structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Pre-processing: Water molecules and any co-crystallized ligands are generally removed from the protein structure.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein, and appropriate Kollman charges are assigned. Apolar hydrogens are then merged.
3. Preparation of the Ligands (Pyrazole Derivatives):
-
2D Structure Drawing: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software like ChemDraw.
-
3D Structure Generation and Optimization: The 2D structures are converted to 3D and their geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge and Torsion Angle Assignment: Gasteiger charges are calculated for the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.
4. Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the protein. The dimensions and center of the grid are chosen to encompass the entire binding pocket.
-
Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm in AutoDock for exploring the conformational space of the ligand within the active site.
-
Docking Parameters: The number of genetic algorithm runs, population size, and the maximum number of energy evaluations are set. Typically, a significant number of runs (e.g., 100) are performed to ensure a thorough search of the binding modes.
5. Analysis of Docking Results:
-
Binding Energy and Inhibition Constant: The docking results are ranked based on the calculated binding energies and estimated inhibition constants (Ki).
-
Pose Selection: The lowest energy conformation of the ligand is selected as the most probable binding mode.
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed and visualized to understand the molecular basis of binding.
Visualizing the Process and Potential Mechanisms
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical workflow for a comparative docking study and a conceptual signaling pathway that can be targeted by pyrazole derivatives.
References
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 5-benzhydryl-1H-pyrazole: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step in the journey from discovery to application. This guide provides an objective comparison of analytical methods for validating the purity of 5-benzhydryl-1H-pyrazole, a versatile scaffold in medicinal chemistry. We present supporting experimental data, detailed protocols, and comparative analyses with established pyrazole-based pharmaceuticals to offer a comprehensive framework for purity assessment.
The pyrazole core is a privileged structure in drug discovery, forming the foundation of numerous approved drugs. The addition of a benzhydryl group to this scaffold, as in this compound, offers a unique three-dimensional structure that can be pivotal for biological activity. However, the synthesis of such molecules can often lead to impurities, including regioisomers, unreacted starting materials, and by-products. Therefore, rigorous analytical validation is essential to guarantee the integrity of research data and the safety of potential therapeutic agents.
Comparative Analysis of Purity Validation Techniques
The purity of a synthesized compound can be assessed using a variety of analytical techniques, each with its own strengths and limitations. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination of non-volatile compounds like this compound due to its high resolution and sensitivity.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for identifying volatile and semi-volatile impurities. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Elemental Analysis provide crucial structural confirmation and can quantify the presence of impurities.
To provide a practical comparison, this guide will benchmark the analysis of this compound against two well-characterized pyrazole-containing drugs: Celecoxib , a selective COX-2 inhibitor, and AT9283 , a multi-targeted kinase inhibitor.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the typical performance of HPLC, GC-MS, and NMR for the purity analysis of this compound and its established counterparts.
| Analytical Technique | This compound (Expected Performance) | Celecoxib (Reported Data) | AT9283 (Reported Data) |
| Primary Application | Quantitative purity assessment, separation of non-volatile impurities. | Routine quality control, impurity profiling, and stability testing.[2] | Purity analysis of final compound.[3] |
| Typical Purity Spec. | >95% (for research) | >99% (pharmaceutical grade) | >95% (for clinical trials) |
| Common Impurities | Regioisomers, unreacted starting materials, synthetic by-products. | Process-related impurities, degradation products.[4] | Synthetic intermediates and related substances. |
Table 1. High-Level Comparison of Purity Validation Applications.
| HPLC Method Parameters | General Method for Pyrazole Derivatives | Validated Method for Celecoxib [2][4] |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[5] | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA (Isocratic or Gradient)[5] | Methanol:Acetonitrile (70:30 v/v) or Phosphate Buffer (pH 3.5):Acetonitrile (45:55 v/v) |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min |
| Detection | UV at 254 nm[5] | UV at 250 nm or 254 nm |
| Retention Time | Compound-specific | ~3.2 min |
| Linearity (r²) | >0.99 (expected) | >0.999 |
| LOD | Compound-specific | 0.69 µg/mL |
| LOQ | Compound-specific | 2.12 µg/mL |
Table 2. Comparative HPLC Method Parameters.
| GC-MS Parameters | General Method for Pyrazole Isomers [6] |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temp. | 250 °C |
| Carrier Gas | Helium (1.2 mL/min) |
| Oven Program | Initial 80°C, ramp to 250°C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range (m/z) | 40-300 |
Table 3. General GC-MS Parameters for Pyrazole Analysis.
| Spectroscopic Data | This compound (Expected) |
| ¹H NMR | Signals corresponding to benzhydryl proton, aromatic protons, and pyrazole ring protons. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| Mass Spec. (EI) | Molecular ion peak and characteristic fragmentation pattern. |
| Elemental Analysis | %C, %H, %N within ±0.4% of theoretical values. |
Table 4. Expected Spectroscopic Data for this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity validation. Below are representative protocols for HPLC, GC-MS, and NMR analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
A reversed-phase HPLC method is generally suitable for the analysis of pyrazole derivatives.[5]
1. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
-
Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Injection Volume: 10-20 µL.[5]
-
Detection Wavelength: Determined by the UV spectrum of the analyte, typically around 254 nm.[5]
3. Analysis:
-
Inject the sample and standards into the HPLC system.
-
Identify the peak corresponding to this compound by comparing its retention time with that of a reference standard.
-
Determine the purity by calculating the peak area percentage of the main component relative to all other peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is ideal for identifying volatile impurities and confirming the molecular weight of the synthesized compound.
1. Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.[6]
-
If quantitative analysis is required, add a known amount of an internal standard.
-
Filter the solution through a 0.45 µm syringe filter.
2. Instrumentation and Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A mid-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating pyrazole isomers.[6]
-
Injector Temperature: 250 °C.[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C.[6]
-
MS Conditions: Electron Ionization (EI) at 70 eV, with a mass scan range of m/z 40-300.[6]
3. Analysis:
-
The retention time of the main peak can be used for identification.
-
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₁₄N₂, MW: 234.29 g/mol ).[7]
-
Analyze the fragmentation pattern to confirm the structure and identify any co-eluting impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR is indispensable for the structural elucidation and purity assessment of synthesized compounds.[8]
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
For unambiguous structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
3. Analysis:
-
In the ¹H NMR spectrum, integrate the signals and compare the relative integrals to the expected number of protons for each signal. The presence of unexpected signals may indicate impurities.
-
The ¹³C NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
The chemical shifts and coupling constants should be consistent with the structure of this compound.
Visualizing the Workflow and Logic
To further clarify the process of purity validation, the following diagrams illustrate the experimental workflow and the logical relationships in method selection.
Caption: Experimental workflow for the purity validation of this compound.
Caption: Logical relationships for selecting the appropriate analytical method.
Conclusion
The validation of purity for synthesized compounds like this compound is a multi-faceted process that relies on the synergistic use of various analytical techniques. While HPLC provides robust quantitative data on purity, it should be complemented by spectroscopic methods such as GC-MS and NMR to ensure comprehensive characterization and structural confirmation. By following detailed experimental protocols and comparing results to well-characterized standards, researchers can confidently establish the purity of their synthesized molecules, ensuring the reliability and integrity of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C16H14N2 | CID 2806015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 5-benzhydryl-1H-pyrazole: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of 5-benzhydryl-1H-pyrazole, a compound utilized in various research applications. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a robust disposal plan based on guidelines for analogous pyrazole derivatives and general laboratory chemical waste management protocols.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Key Safety Considerations for Pyrazole Derivatives:
| Hazard Category | Precautionary Measures |
| Eye Irritation | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. |
| Skin Irritation | Avoid skin contact by wearing gloves and a lab coat. If contact occurs, wash the affected area with soap and water. |
| Respiratory Irritation | Handle in a well-ventilated area or fume hood to avoid inhaling dust or vapors. |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. If ingested, seek immediate medical attention. |
Step-by-Step Disposal Procedure
The disposal of this compound should be treated with the same level of caution as other hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.
Experimental Protocol for Disposal:
-
Waste Identification and Classification: Classify this compound as a hazardous chemical waste. Due to its chemical structure, it should be considered an organic, potentially reactive, and irritant compound.
-
Segregation: Keep waste this compound separate from other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, and bases, to prevent any potential chemical reactions.
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with organic solids.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," the CAS number "143547-74-4," and the approximate quantity.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment system, located away from general laboratory traffic and potential sources of ignition.
-
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Provide them with a complete and accurate description of the waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
This comprehensive approach to the disposal of this compound is designed to ensure the safety of laboratory personnel and minimize environmental impact, fostering a culture of safety and responsibility in scientific research.
Personal protective equipment for handling 5-benzhydryl-1H-pyrazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-benzhydryl-1H-pyrazole. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not found, data on other pyrazole derivatives suggest that this compound may cause skin and serious eye irritation[1][2][3]. Therefore, a cautious approach assuming these hazards is necessary. For chemicals with unknown toxicity, enhanced protective measures are recommended[4].
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses or Goggles | Must meet ANSI Z87.1 standards. Chemical splash goggles are highly recommended[4][5][6]. |
| Face Shield | Required when there is a risk of splashing, explosion, or highly exothermic reactions. Must be worn over safety glasses or goggles[4][5]. | |
| Hand Protection | Chemically Resistant Gloves | Disposable nitrile or neoprene gloves are suitable for short-term protection. For extended contact or handling of larger quantities, consult the glove manufacturer's chemical resistance guide[5]. For compounds of unknown toxicity, a double-glove system (e.g., a flexible laminate glove under a heavy-duty outer glove) is advisable[4]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required and should be kept buttoned[4]. |
| Full-Length Pants | Must cover the entire leg. Shorts and skirts are not recommended[4][6]. | |
| Closed-Toe Shoes | Shoes must cover the entire foot; open-toed shoes and sandals are not permitted in the laboratory[4][5][6]. | |
| Respiratory Protection | Respirator | Use may be required if engineering controls (like a fume hood) are insufficient to control exposure to dust or fumes. A proper respiratory protection program, including fit testing and training, is necessary[5]. |
Operational Plan: Safe Handling Procedures
Adherence to standard laboratory procedures is critical to minimize exposure and ensure safety.
Step-by-Step Handling Protocol:
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood[2].
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Remove all unnecessary items from the work area.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling the Compound:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[1][2].
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops[1][2].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention[1][2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].
-
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and prevent accidents.
Waste Disposal Procedures:
-
Chemical Waste:
-
All waste containing this compound should be considered hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not dispose of this chemical down the drain[7].
-
Follow your institution's hazardous waste disposal guidelines, which typically involve a chemical waste management program[7][8].
-
-
Empty Containers:
-
By EPA definition, a container is considered empty when all contents have been removed by normal means and no more than 3% of the total weight remains[9].
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste[9].
-
After rinsing, deface the original label and dispose of the container according to your institution's policies, which may include recycling or disposal in general trash[9].
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. mcgill.ca [mcgill.ca]
- 9. unmc.edu [unmc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
